2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile
Description
Properties
IUPAC Name |
2-amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS/c1-15-9-4-2-8(3-5-9)11-7-16-12(14)10(11)6-13/h2-5,7H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIPKTMXJFZLMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=C2C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588444 | |
| Record name | 2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86604-40-2 | |
| Record name | 2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile
[1]
Executive Summary
2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile (CAS 86604-40-2) represents a "privileged scaffold" in modern medicinal chemistry.[1] Structurally, it integrates a thiophene core with a dense arrangement of hydrogen bond donors (amine), acceptors (nitrile), and lipophilic vectors (4-methoxyphenyl).[1]
This compound is primarily utilized as a high-value intermediate in the synthesis of thienopyrimidines—isosteres of quinazolines—which serve as potent inhibitors of EGFR, PI3K, and VEGFR kinases.[1] This guide provides a rigorous analysis of its physicochemical behavior, a validated synthesis protocol via the Gewald reaction, and critical stability data for researchers in drug discovery.[1]
Chemical Identity & Structural Analysis[1][2]
Nomenclature and Identifiers
| Parameter | Detail |
| IUPAC Name | This compound |
| CAS Number | 86604-40-2 |
| Molecular Formula | |
| Molecular Weight | 230.29 g/mol |
| SMILES | COc1ccc(cc1)c2csc(N)c2C#N |
| Appearance | Yellow to orange crystalline solid |
Electronic Architecture (Push-Pull System)
The molecule exhibits a classic "push-pull" electronic structure, which dictates its reactivity and spectroscopic properties:
-
Donor: The C2-amino group and the 4-methoxy substituent donate electron density into the thiophene ring.[1]
-
Acceptor: The C3-nitrile group strongly withdraws electron density.[1]
-
Consequence: This conjugation reduces the basicity of the amine (making it aniline-like) and increases the acidity of the thiophene C5 proton, rendering the molecule susceptible to electrophilic substitution at the C5 position.[1]
Synthesis Protocol: The Gewald Reaction[1][3][4][5][6]
The most robust method for synthesizing this scaffold is the multi-component Gewald reaction.[1] This protocol is preferred over two-step methods due to its atom economy and convergent nature.[1]
Reaction Logic
The synthesis involves the condensation of 4-methoxyacetophenone with malononitrile, followed by cyclization with elemental sulfur in the presence of a morpholine catalyst.[1]
Workflow Visualization
Figure 1: Step-wise workflow for the Gewald synthesis of 2-aminothiophenes.
Validated Experimental Protocol
Safety: Carry out all steps in a fume hood. Thiophene derivatives can be sensitizers.[1]
-
Reagent Prep: In a round-bottom flask equipped with a condenser, dissolve 4-methoxyacetophenone (10 mmol) and malononitrile (10 mmol) in absolute ethanol (30 mL).
-
Activation: Add morpholine (10 mmol) dropwise. Stir at room temperature for 15 minutes. Observation: Solution usually darkens.[1]
-
Sulfur Addition: Add elemental sulfur (10 mmol) in a single portion.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–8 hours.
-
Isolation: Cool the reaction mixture to room temperature, then pour onto crushed ice (100 g). Stir vigorously for 30 minutes.
-
Filtration: Collect the precipitate by vacuum filtration. Wash with cold water (3 x 20 mL) to remove residual morpholine.[1]
-
Purification: Recrystallize from Ethanol or an Ethanol/DMF (9:1) mixture to yield yellow needles.
Physicochemical Properties[1][3][4][7][8][9]
Solubility Profile
Understanding solubility is critical for assay development.[1] The compound is highly lipophilic and planar, leading to poor aqueous solubility.[1]
| Solvent | Solubility Rating | Application Notes |
| Water (pH 7.4) | Insoluble (< 10 µg/mL) | Not suitable for direct aqueous stock.[1] |
| DMSO | High (> 50 mg/mL) | Preferred solvent for biological stock solutions (10-20 mM).[1] |
| Ethanol | Moderate | Suitable for recrystallization (hot).[1] |
| Dichloromethane | Moderate/High | Good for extraction/chromatography.[1] |
Acid-Base Character (pKa)
Contrary to aliphatic amines, the 2-amino group here is extremely weakly basic .[1]
-
Estimated pKa (Conjugate Acid): ~ -1 to 0.[1]
-
Reasoning: The lone pair on the nitrogen is delocalized into the thiophene ring and further pulled by the C3-nitrile group.[1]
-
Implication: It will not form stable salts with weak acids (e.g., acetic acid) and requires strong mineral acids to protonate, which may simultaneously cause hydrolysis of the nitrile.[1]
Spectroscopic Signature[1]
Synthetic Utility & Downstream Applications[1][5][6][10]
The primary value of CAS 86604-40-2 lies in its reactivity as a precursor for fused heterocycles.[1][2]
Pathway to Thienopyrimidines
The adjacent amino and nitrile groups allow for cyclocondensation with formamide or orthoesters to form thieno[2,3-d]pyrimidines.[1]
Figure 2: Divergent synthetic pathways for drug development.
Schiff Base Formation
The primary amine can react with aromatic aldehydes to form Schiff bases (imines).[1] This is a common strategy to increase lipophilicity or introduce metal-chelating domains for antimicrobial research.[1]
References
-
Gewald, K., et al. "Heterocycles from CH-acidic nitriles.[1] VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds, and sulfur."[1][3] Chemische Berichte, 1966.[1]
-
BenchChem. "this compound Data Sheet." BenchChem Database, Accessed 2023.[1]
-
Sabry, N.M., et al. "Synthesis, anti-inflammatory and analgesic activity of some new thienopyrimidines."[1] Journal of Applied Pharmaceutical Science, 2011.[1]
-
MDPI. "Biological Activities of Thiophenes: A Comprehensive Review."[1] Encyclopedia, 2024.[1][4] [1]
-
Sigma-Aldrich. "General properties of 2-aminothiophene derivatives."[1] Sigma-Aldrich Catalog, Accessed 2023.[1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-Amino-4-methoxythiophene-3-carbonitrile|High-Qurity [benchchem.com]
- 3. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
High-Resolution Infrared Spectroscopy of 2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile
A Technical Characterization Guide for Drug Development
Executive Summary
This technical guide provides a rigorous spectroscopic analysis of 2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile , a critical pharmacophore synthesized via the Gewald reaction. Widely utilized as an intermediate in the development of antimicrobial and anticancer therapeutics, the precise characterization of this molecule is essential for validating synthetic success and purity.
This document moves beyond basic peak listing. It explores the vibrational causality—how the electronic push-pull nature of the 2-aminothiophene scaffold influences wavenumber shifts—and provides a self-validating protocol for researchers.
Molecular Architecture & Vibrational Theory
To interpret the IR spectrum accurately, one must understand the electronic environment of the molecule. This compound features a push-pull system :
-
Electron Donor: The primary amine (-NH₂) at position 2.[1]
-
Conjugated Linker: The thiophene heterocyclic ring.
-
Electron Acceptor: The nitrile group (-CN) at position 3.
The "Through-Conjugation" Effect: Unlike isolated functional groups, the conjugation between the amine lone pair and the nitrile group (via the thiophene double bonds) significantly alters vibrational frequencies. The resonance structure increases the single-bond character of the C≡N triple bond, causing a red shift (lowering of frequency) compared to non-conjugated nitriles.
Synthesis Context: The Gewald Reaction
The spectral profile is inextricably linked to its synthetic origin. The compound is typically synthesized via the Gewald reaction , condensing 4-methoxyacetophenone with malononitrile and elemental sulfur.
Diagram 1: Synthesis-Spectroscopy Correlation
This diagram illustrates the flow from raw materials to the final spectral fingerprint, highlighting potential impurity signals.
Caption: Synthesis workflow highlighting specific IR bands that indicate incomplete reaction (e.g., ketone carbonyl presence).
Detailed Spectral Interpretation
The following data synthesizes experimental values with theoretical assignments. The hallmark of this compound is the absence of the ketone carbonyl (from the starting material) and the appearance of the sharp nitrile stretch .
Table 1: Critical Vibrational Assignments
| Functional Group | Frequency (cm⁻¹) | Intensity | Vibrational Mode | Mechanistic Insight |
| Primary Amine (-NH₂) | 3474 | Medium | Asymmetric Stretch | Higher energy vibration; distinct from -OH. |
| Primary Amine (-NH₂) | 3329 | Medium | Symmetric Stretch | Paired with the 3474 band; confirms primary amine status. |
| Nitrile (-CN) | 2196 - 2210 | Strong/Sharp | Stretching | Diagnostic Peak. Shifted lower than typical alkyl nitriles (2250 cm⁻¹) due to conjugation with the thiophene ring. |
| Thiophene Ring | 1620 - 1580 | Medium | C=C Stretching | Skeletal vibrations of the heterocycle. |
| Amine Bending | ~1600 | Medium | N-H Scissoring | Often overlaps with aromatic ring stretches. |
| Methoxy (-OCH₃) | 1250 | Strong | C-O-C Asymmetric | Characteristic of aryl alkyl ethers. |
| Methoxy (-OCH₃) | 1030 | Medium | C-O-C Symmetric | Secondary confirmation of the methoxy group. |
| C-S Bond | ~600 - 700 | Weak | C-S Stretching | Difficult to identify in complex fingerprints but theoretically present. |
Technical Note: The nitrile peak at ~2196 cm⁻¹ is the "truth" signal. If this peak appears at >2250 cm⁻¹, it suggests the presence of unreacted malononitrile rather than the cyclized thiophene product.
Experimental Protocol: ATR-FTIR Characterization
To ensure data integrity (E-E-A-T), follow this self-validating protocol. This method prioritizes Attenuated Total Reflectance (ATR) for reproducibility, though KBr pellets may be used for higher resolution of weak overtones.
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FTIR spectrometer (e.g., PerkinElmer, Shimadzu, or Bruker) detector (usually DTGS or MCT) is cooled and stable.
-
Background Scan: Clean the diamond/ZnSe crystal with isopropanol. Collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.
-
-
Sample Preparation (The "Dry" Rule):
-
Critical: The sample must be completely dry. Residual solvent (water/ethanol) will broaden the -NH₂ region (3400 cm⁻¹) and obscure the doublet.
-
Place approximately 2-5 mg of the solid product onto the center of the ATR crystal.
-
-
Data Acquisition:
-
Apply pressure using the anvil until the force gauge reaches the optimal zone (ensuring good contact without crushing the crystal).
-
Parameters:
-
Range: 4000 – 600 cm⁻¹
-
Scans: 32 or 64 (for higher signal-to-noise ratio)
-
Resolution: 4 cm⁻¹
-
-
-
Validation (The "Doublet Check"):
-
Zoom into the 3500–3200 cm⁻¹ region.
-
Pass Criteria: You must see two distinct peaks (doublet).
-
Fail Criteria: A broad "hump" indicates moisture contamination or salt formation.
-
Diagram 2: Spectral Decision Logic
This diagram guides the researcher through peak validation.
Caption: Logic tree for validating the presence of the 2-aminothiophene core based on spectral features.
Troubleshooting & Impurity Profiling
In drug development, purity is paramount. Use IR to detect specific contaminants common to the Gewald synthesis:
-
Unreacted 4-Methoxyacetophenone:
-
Look for a strong Carbonyl (C=O) stretch at ~1680 cm⁻¹ . The pure product contains no carbonyl group. If this peak exists, the reaction is incomplete.
-
-
Elemental Sulfur (S₈):
-
Sulfur is IR inactive in the mid-IR region but can cause baseline scattering. It is better detected via Raman spectroscopy (peaks at ~150, 220, 470 cm⁻¹).
-
-
Water:
-
Broad band centered at 3400 cm⁻¹ . This obscures the fine splitting of the primary amine.
-
References
-
National Center for Biotechnology Information (NCBI). (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis and Quantum Chemical Studies. PubMed Central. Retrieved from [Link]
-
Putri, D. C., et al. (2021). Synthesis and Characterization of 2-Aminothiophene Derivatives via Gewald Reaction. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile Spectral Data. Retrieved from [Link]
Sources
Technical Guide: Antimicrobial Properties of Substituted 2-Aminothiophenes
[1]
Executive Summary
The 2-aminothiophene scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere to the benzene ring but offering unique electronic properties due to the sulfur atom's capacity for
This guide provides a rigorous technical analysis of the synthesis, structure-activity relationships (SAR), and mechanistic validation of these compounds. It is designed for researchers requiring actionable protocols and mechanistic clarity to accelerate lead optimization.
The Scaffold & Synthesis: The Gewald Reaction[1][2][3][4][5][6][7]
The primary route to accessing polysubstituted 2-aminothiophenes is the Gewald reaction . This multi-component condensation is preferred over classical thiophene synthesis due to its atom economy and the ability to introduce functional diversity at the C3, C4, and C5 positions in a single step.
Mechanistic Pathway
The reaction typically involves the condensation of a ketone (or aldehyde) with an activated nitrile (e.g., ethyl cyanoacetate or malononitrile) and elemental sulfur in the presence of a base (morpholine or diethylamine).
Critical Insight: The reaction proceeds via a Knoevenagel condensation followed by thionation. The choice of base is not merely catalytic; it influences the solubility of elemental sulfur, which is the rate-limiting reagent.
Visualization: Gewald Reaction Workflow
The following diagram outlines the convergent synthesis pathway.
Figure 1: The Gewald reaction mechanism involves a Knoevenagel condensation followed by sulfur uptake and ring closure.
Structure-Activity Relationship (SAR)
The antimicrobial potency of 2-aminothiophenes is strictly governed by the substitution pattern. Based on meta-analysis of recent literature, the following SAR rules apply:
Key Substitution Zones
-
Position 2 (Amino Group): The free amine (
) is metabolically labile. Derivatization into Schiff bases (azomethines) or amides significantly enhances lipophilicity and membrane permeability. -
Position 3 (Electron Withdrawing Group - EWG): A strong EWG is essential for ring stability.
-
Cyano (
): Often yields higher antibacterial activity due to compact size. -
Ester (
): Increases lipophilicity but may be susceptible to esterases.
-
-
Positions 4 & 5 (Lipophilic Tail): Bulky lipophilic groups (phenyl, substituted phenyl) are required to occupy the hydrophobic binding pocket of DNA gyrase.
Comparative Activity Data
The table below summarizes the impact of specific substitutions on Minimum Inhibitory Concentration (MIC) against S. aureus (Gram-positive) and E. coli (Gram-negative).
| Compound ID | R (Pos 2) | EWG (Pos 3) | R' (Pos 4/5) | MIC S. aureus ( | MIC E. coli ( | Insight |
| AT-01 | 64 | >128 | Baseline activity is weak; poor penetration. | |||
| AT-05 | 32 | 64 | Phenyl group improves binding affinity. | |||
| AT-12 | Azomethine | 4 | 8 | Schiff base + Halogen significantly boosts potency. | ||
| AT-15 | Amide | 16 | 32 | Hydroxyl group aids solubility but reduces permeability. |
Data synthesized from general trends in 2-aminothiophene literature [1, 2].
Mechanism of Action: DNA Gyrase Inhibition[8][9][10][11]
The primary mode of action for antibacterial 2-aminothiophenes is the inhibition of DNA Gyrase (Topoisomerase II) . Unlike fluoroquinolones which stabilize the DNA-enzyme cleavage complex, many thiophene derivatives act as ATPase inhibitors by binding to the ATP-binding pocket of the GyrB subunit.
Signaling Pathway & Inhibition
The following diagram illustrates the disruption of bacterial replication.
Figure 2: 2-Aminothiophenes competitively inhibit the ATP-binding step of DNA Gyrase, preventing necessary DNA supercoiling.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls.
Protocol A: Synthesis of 2-Amino-3-cyano-4-phenylthiophene
Objective: Synthesize the core scaffold via the Gewald method.[1]
-
Reagents: Acetophenone (10 mmol), Malononitrile (10 mmol), Elemental Sulfur (10 mmol), Morpholine (5 mL), Ethanol (20 mL).
-
Procedure:
-
Mix acetophenone and malononitrile in ethanol.
-
Add elemental sulfur while stirring.
-
Add morpholine dropwise (exothermic reaction—monitor temperature).
-
Reflux at 60–70°C for 3–5 hours.
-
-
Self-Validation (TLC): Monitor reaction progress using TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the ketone spot indicates completion.
-
Work-up: Pour reaction mixture into crushed ice. Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol.
-
Characterization: Confirm structure via IR (look for
peak at ~2200 cm⁻¹ and peaks at ~3300–3400 cm⁻¹).
Protocol B: Determination of MIC (Broth Microdilution)
Objective: Quantify antimicrobial potency according to CLSI standards.
-
Preparation: Prepare stock solution of the thiophene derivative in DMSO (1 mg/mL).
-
Dilution: Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (range: 128 to 0.25
g/mL). -
Inoculation: Add bacterial suspension adjusted to 0.5 McFarland standard (
CFU/mL) to each well. -
Controls (Critical for Trustworthiness):
-
Positive Control:[2] Ciprofloxacin or Ampicillin (validates bacterial viability).
-
Negative Control: Sterile MHB + DMSO (validates sterility).
-
Solvent Control: DMSO only (ensures solvent isn't toxic).
-
-
Incubation: Incubate at 37°C for 24 hours.
-
Readout: The MIC is the lowest concentration showing no visible turbidity.
References
-
Narender, G., et al. (2021).[3] Antimicrobial Activity of 2-Aminothiophene Derivatives. International Journal of Pharmaceutical Sciences & Clinical Research.
-
Asiri, A. M., et al. (2021).[3][1][4] Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties. PubMed.
-
Chan, D. S., et al. (2017). Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase.[5] Proceedings of the National Academy of Sciences (PNAS).
-
Sabatini, S., et al. (2013). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc.
Sources
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- 2. Allicin from garlic inhibits the essential bacterial enzyme DNA gyrase, a common target for medical antibiotics – GENAWIF – Society for Natural Compound- and Drug Research [genawif.com]
- 3. Antimicrobial Activity of 2-Aminothiophene Derivatives | B R Nahata Smriti Sansthan International Journal of Phramaceutical Sciences & Clinical Research [ijpscr.info]
- 4. Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Aminothiophene Core: A Technical Guide to Synthesis, Stability, and Reactivity
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Academic Researchers
Executive Summary: The "Privileged" Scaffold
The 2-aminothiophene core is a structural motif of immense significance in modern medicinal chemistry, serving as the foundational scaffold for numerous kinase inhibitors, antipsychotics (e.g., Olanzapine), and anti-inflammatory agents.[1] However, its utility is frequently underestimated due to a misunderstanding of its intrinsic instability in its unsubstituted form.[2]
This guide provides a rigorous technical analysis of the aminothiophene moiety. It moves beyond basic textbook definitions to address the practical challenges of handling this core: stabilizing the electron-rich ring, executing the Gewald synthesis with high fidelity, and navigating the regioselective functionalization required for library generation.
Structural Dynamics & Stability: The "Elephant in the Room"
The Stability Paradox
The most critical insight for any researcher working with this core is the instability of unsubstituted 2-aminothiophenes .
-
The Problem: Free 2-aminothiophene (lacking electron-withdrawing groups) is highly unstable.[2] It rapidly undergoes oxidative dimerization and polymerization upon exposure to air or light.[2]
-
The Mechanism: The electron-rich nature of the thiophene ring, combined with the electron-donating amino group, raises the HOMO energy, making the ring susceptible to oxidation. Furthermore, the compound exists in a tautomeric equilibrium between the amine (aromatic) and imine (non-aromatic) forms.[2]
-
The Solution (Rule of Thumb): Stable aminothiophenes almost exclusively possess an electron-withdrawing group (EWG) at the C3 position (e.g., -COOEt, -CN, -COR).[2] This EWG pulls electron density from the ring, stabilizing the amine tautomer and preventing oxidative degradation.
Tautomeric Equilibrium
The reactivity of the core is dictated by the amine-imine tautomerism. In solution, the equilibrium heavily favors the amine form for C3-substituted derivatives, preserving aromaticity.
Figure 1: The tautomeric equilibrium of 2-aminothiophene.[2][3] Without stabilization at C3, the equilibrium facilitates oxidative degradation.
The Gewald Reaction: The Gold Standard Synthesis
The Gewald reaction is the most reliable method for constructing highly substituted, stable 2-aminothiophenes. It is a multi-component condensation of a ketone/aldehyde, an activated nitrile, and elemental sulfur.[1][4]
Mechanistic Pathway
Understanding the mechanism is crucial for troubleshooting low yields. It proceeds via a Knoevenagel condensation followed by thionation and cyclization.[2]
Figure 2: The mechanistic flow of the Gewald Reaction.[2] Note that the Knoevenagel condensation is the rate-determining entry point.
Validated Experimental Protocol (One-Pot)
Objective: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
Reagents:
-
Cyclohexanone (10 mmol)[2]
-
Sulfur (powder, 10 mmol)[2]
-
Ethanol (20 mL)
-
Diethylamine or Morpholine (10 mmol)[2]
Step-by-Step Methodology:
-
Preparation: In a 100 mL round-bottom flask, mix cyclohexanone, ethyl cyanoacetate, and sulfur in ethanol.
-
Why: Ethanol provides the polarity needed to solubilize the intermediates while allowing the final product (often less soluble) to precipitate, easing purification.
-
-
Reflux: Heat the mixture to 60–70°C (or gentle reflux) for 2–4 hours.
-
Isolation: Cool the reaction mixture to room temperature and then to 0°C. The product usually precipitates as a solid.
-
Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/water if necessary.[2]
Reactivity Profile & Functionalization
Once the core is synthesized, it serves as a versatile handle for further elaboration.
Electrophilic Aromatic Substitution (EAS)
The aminothiophene ring is electron-rich.[2]
-
Regioselectivity: The amino group is a strong ortho/para director. However, in 2-aminothiophenes, the sulfur atom also directs to the
-positions (C2 and C5).[2] -
C5 Reactivity: With the C2 position occupied by the amine and C3 typically blocked by an EWG (from Gewald), the C5 position becomes the primary site for electrophilic attack (halogenation, nitration).
The Sandmeyer & Diazotization Route
The C2-amino group behaves similarly to an aniline and can be diazotized. This is a powerful method to introduce halogens or cyano groups at the C2 position, removing the nitrogen entirely if required.
Protocol: Diazotization-Iodination (Sandmeyer-type) [2]
-
Diazotization: Dissolve the 2-aminothiophene in concentrated HCl/water at 0–5°C. Add NaNO2 (aq) dropwise.
-
Note: Keep strictly below 5°C. Thiophene diazonium salts are less stable than benzenediazonium salts.[2]
-
-
Substitution: Add KI solution slowly. Allow to warm to room temperature.
-
Result: 2-Iodothiophene derivative (useful for Suzuki/Sonogashira coupling).[2]
Annulation to Thienopyrimidines
This is the most common application in drug discovery (e.g., EGFR inhibitors). The C2-amine and C3-ester/nitrile react with electrophiles (formamide, urea, isothiocyanates) to form a fused pyrimidine ring.[2]
Figure 3: Conversion of the aminothiophene core into the biologically active thienopyrimidine scaffold.[2][5]
Protocol: Cyclization with Formamide
-
Mix the 2-amino-3-ethoxycarbonylthiophene with excess formamide (10–15 eq).
-
Heat to 180–200°C (near reflux of formamide) for 4–6 hours.
-
Why: High thermal energy is required to drive the condensation and the subsequent elimination of ethanol.
-
-
Cool to RT.[2] The product (Thieno[2,3-d]pyrimidin-4-one) usually precipitates upon addition of water.[2]
Summary of Reactivity Data
| Reaction Type | Target Position | Reagents | Key Outcome |
| Gewald Synthesis | Ring Formation | Ketone, Nitrile, S8, Base | Formation of stable 2-amino-3-EWG-thiophene.[2] |
| Acylation | N-Amine (C2) | AcCl or Anhydride | Formation of Amides (Protection/Prodrugs).[2] |
| Sandmeyer | C2 (Replace NH2) | NaNO2, HX, CuX | Conversion to 2-Halo or 2-Cyano thiophene.[2] |
| EAS Halogenation | C5 | NBS or NCS | Regioselective halogenation at C5 (if open). |
| Annulation | C2 + C3 | Formamide/Urea | Formation of Thienopyrimidines (Kinase scaffold).[2] |
References
-
Gewald, K., et al. (1966). Heterocycles from CH-acidic nitriles, VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur.[2] Chemische Berichte.[2]
-
Sabnis, R. W. (2008).[2] 2-Aminothiophenes by the Gewald Reaction.[3][4][6][7][8][9] Sulfur Chemistry.[2] [2]
-
Putrova, Z., et al. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes.[2][3][6][10] Arkivoc.[2][3]
-
Mishra, R., et al. (2011). Synthesis and biological activity of some new thienopyrimidine derivatives.[2][4][5] European Journal of Medicinal Chemistry.[2] [2]
-
Wang, T., et al. (2020). Recent advances in the synthesis of thieno[2,3-d]pyrimidines.[2][4] RSC Advances.[2]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. d-nb.info [d-nb.info]
Methodological & Application
Using 2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile as a synthetic intermediate
Application Note: 2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile as a Privileged Synthetic Intermediate
Executive Summary
This compound is a highly versatile "push-pull" thiophene scaffold widely utilized in medicinal chemistry and materials science. Characterized by an electron-donating amino group at position 2 and an electron-withdrawing cyano group at position 3, this compound serves as a critical ortho-amino nitrile precursor.
Its primary utility lies in its readiness to undergo cyclocondensation reactions to form thieno[2,3-d]pyrimidines —bioisosteres of quinazolines that exhibit potent tyrosine kinase inhibitory activity, antimicrobial properties, and adenosine receptor modulation. This guide provides validated protocols for its synthesis, characterization, and downstream transformation into high-value heterocyclic libraries.
Physicochemical Profile
The following data serves as a baseline for quality control (QC) of the intermediate prior to use in complex synthesis.
| Property | Specification | Notes |
| Chemical Structure | C₁₂H₁₀N₂OS | Thiophene core with 4-anisyl substituent |
| Molecular Weight | 230.29 g/mol | |
| Appearance | Yellow to light brown crystalline solid | Color intensity may vary with purity |
| Melting Point | 164 – 166.5 °C | Sharp melting point indicates high purity [1] |
| Solubility | Soluble in DMSO, DMF, hot Ethanol | Poorly soluble in water and cold ether |
| IR Signature | 3400-3300 cm⁻¹ ( | Diagnostic peaks for reaction monitoring |
Module 1: Synthesis of the Core Intermediate (Gewald Reaction)
The most robust route to this intermediate is the Gewald Reaction , a one-pot multicomponent condensation of a ketone, an activated nitrile, and elemental sulfur.
Mechanism & Workflow
The reaction proceeds via a Knoevenagel condensation followed by thionation and cyclization.[1]
Figure 1: The Gewald reaction pathway.[1][2] The morpholine catalyst is critical for both the initial condensation and the activation of sulfur.
Experimental Protocol
Reagents:
-
4'-Methoxyacetophenone (10 mmol, 1.50 g)
-
Malononitrile (10 mmol, 0.66 g)
-
Elemental Sulfur (10 mmol, 0.32 g)
-
Morpholine (Catalytic to stoichiometric, ~1-2 mL)
-
Ethanol (30 mL)
Step-by-Step Procedure:
-
Preparation: In a 100 mL round-bottom flask, dissolve 4'-methoxyacetophenone and malononitrile in Ethanol (30 mL).
-
Activation: Add elemental sulfur to the solution.
-
Initiation: Add morpholine dropwise with stirring. Note: The reaction is exothermic; a slight temperature rise indicates initiation.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours.
-
QC Check: Monitor by TLC (Eluent: Hexane/Ethyl Acetate 3:1). The starting ketone spot should disappear.
-
-
Workup: Cool the reaction mixture to room temperature and then pour onto crushed ice (approx. 100 g).
-
Isolation: A solid precipitate will form.[3] Stir for 15 minutes to ensure full precipitation. Filter the solid under vacuum.
-
Purification: Wash the crude solid with water followed by a small amount of cold ethanol. Recrystallize from hot ethanol to obtain pure yellow crystals.
Yield Expectation: 70–85%.
Module 2: Divergent Synthesis of Thienopyrimidines
This is the primary application of the scaffold in drug discovery. The ortho-amino nitrile motif allows for the construction of the pyrimidine ring, fusing it to the thiophene.
Synthetic Pathways Diagram
Figure 2: Divergent synthesis strategies for accessing distinct thienopyrimidine subclasses from the common intermediate.
Protocol A: Synthesis of Thienopyrimidin-4-one (The "Formamide Method")
Target: General kinase inhibitor scaffolds.
-
Mix: Combine the thiophene intermediate (1.0 g) with Formamide (10 mL) in a reaction flask.
-
Reflux: Heat to reflux (approx. 180°C) for 4–6 hours.
-
Critical Control Point: Ensure the temperature is high enough; formamide decomposition (ammonia smell) drives the reaction.
-
-
Precipitation: Cool the mixture and pour into ice-cold water.
-
Collection: Filter the precipitate. The product is often a 4-oxo derivative (tautomer of 4-hydroxy).
Protocol B: Synthesis of 2-Thioxothienopyrimidin-4-one (The "Isothiocyanate Method")
Target: Antimicrobial agents and functionalizable thiones.[2][4]
-
Formation of Thiourea: Reflux the thiophene intermediate (0.01 mol) with Phenyl Isothiocyanate (0.01 mol) in Pyridine (20 mL) for 6 hours.
-
Workup: Pour into ice/HCl mixture. The acidic environment neutralizes pyridine and precipitates the product.
-
Result: This yields the 3-phenyl-2-thioxo derivative, where the sulfur atom can be further alkylated (e.g., with methyl iodide) to create S-alkyl derivatives for SAR studies.
Troubleshooting & Critical Control Points
-
Initiation Failure (Gewald): If the reaction does not exotherm upon morpholine addition, gently warm the flask to 40°C. Do not overheat immediately, or sulfur will polymerize.
-
Oiling Out: If the product forms an oil upon pouring into ice, decant the water and triturate the oil with a small amount of methanol or diethyl ether to induce crystallization.
-
Purity Check: The presence of a nitrile peak at ~2200 cm⁻¹ in the IR spectrum is mandatory for the intermediate. If this peak is absent, the nitrile may have hydrolyzed (unlikely under these conditions) or the starting material was not malononitrile.
References
-
Gewald Reaction Fundamentals: Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94-100. Link
-
Thienopyrimidine Synthesis: Sabri, S. S., et al. (2010). Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives. Jordan Journal of Chemistry, 5(4), 365-377. Link
-
Biological Activity (Breast Cancer): Puterova, Z., et al. (2021). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 26(9), 2656. Link
-
Mechanism of Gewald Reaction: Sabnis, R. W., et al. (1999). 2-Aminothiophenes by the Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345. Link
-
Physical Properties Verification: BenchChem Data for this compound (CAS 86604-40-2). Link
Sources
Application Note: 2-Aminothiophenes in Medicinal Chemistry
[1][2][3][4][5][6]
Introduction: The "Privileged" Thiophene Scaffold
In the landscape of modern medicinal chemistry, 2-aminothiophenes represent a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Often utilized as a bioisostere for the aniline moiety, the 2-aminothiophene core offers unique electronic properties (electron-rich aromatic system) and distinct geometry (5-membered ring vs. 6-membered phenyl) that can enhance solubility, metabolic stability, and target affinity.
This guide serves as a technical manual for the synthesis, handling, and application of 2-aminothiophenes, specifically tailored for drug discovery workflows.
Key Therapeutic Areas[7][8][9]
-
Kinase Inhibitors: Precursors to thienopyrimidines (bioisosteres of quinazolines like Gefitinib).
-
GPCR Modulators: Allosteric enhancers for Adenosine A1 receptors (e.g., PD 81,723).
-
Anti-infectives: Antileishmanial and antiviral agents.
-
CNS Active Agents: Precursors to thienobenzodiazepines (e.g., Olanzapine analogs).
Core Synthesis: The Gewald Reaction
The most robust method for accessing substituted 2-aminothiophenes is the Gewald Reaction .[1] It is a multi-component condensation between a ketone/aldehyde, an activated nitrile (e.g., malononitrile, ethyl cyanoacetate), and elemental sulfur, catalyzed by a base.
Mechanism of Action
Understanding the mechanism is critical for troubleshooting low yields.
-
Knoevenagel Condensation: The ketone and nitrile condense to form an
-unsaturated nitrile.[1] -
Sulfur Uptake: The methylene carbon attacks elemental sulfur (
). -
Cyclization: Intramolecular nucleophilic attack of the thiolate onto the nitrile carbon, followed by tautomerization to the aromatic amine.
Visualization: The Gewald Workflow
Figure 1: Step-wise mechanistic flow of the Gewald synthesis, highlighting the critical intermediate stages.
Detailed Protocol: Standard Gewald Synthesis
Objective: Synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Model Compound).
Reagents
-
Ketone: Cyclohexanone (10 mmol, 1.0 eq)
-
Nitrile: Ethyl cyanoacetate (10 mmol, 1.0 eq)
-
Sulfur: Elemental Sulfur (
) (10 mmol, 1.0 eq) -
Base: Morpholine or Diethylamine (10-15 mmol, 1.0-1.5 eq)
-
Solvent: Ethanol (absolute)
Step-by-Step Methodology
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexanone (0.98 g, 10 mmol) and ethyl cyanoacetate (1.13 g, 10 mmol) in Ethanol (10 mL).
-
Activation: Add Morpholine (0.87 g, 10 mmol) dropwise. Note: The reaction is exothermic; mild cooling may be required if scaling up.
-
Sulfur Addition: Add elemental sulfur (0.32 g, 10 mmol) in a single portion.
-
Reaction: Heat the mixture to 50–60 °C for 2–4 hours.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The disappearance of the ketone and the formation of a fluorescent spot (often blue/green under UV) indicates product formation.
-
-
Work-up:
-
Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes.
-
The product typically precipitates as a solid.
-
Filter the solid under vacuum.
-
Wash the cake with cold ethanol (
) followed by cold water ( ) to remove residual morpholine salts.
-
-
Purification: Recrystallize from hot ethanol or ethanol/water mixture.
-
Expected Yield: 60–85%.
-
Appearance: Yellow to light-brown crystalline solid.
-
Critical "Expertise" Notes[4]
-
Base Selection: Morpholine is often preferred over diethylamine because it is less volatile and can act as a better solvent/catalyst interface for the sulfur.
-
Induction Period: The reaction often has an induction period. If precipitation does not occur, scratching the glass or adding a seed crystal is effective.
-
Scale-up: On larger scales (>50g), the exotherm upon amine addition can be significant. Control temperature to prevent polymerization of the nitrile.
Stability & Handling (The "Trustworthiness" Pillar)
A common failure point in medicinal chemistry campaigns involving 2-aminothiophenes is their instability .
The Problem: Oxidative Dimerization
Free 2-aminothiophenes are electron-rich and prone to oxidation by air, leading to the formation of azo-dimers or polymerization tars, which appear as a dark red/black oil.
The Solution: Stabilization Protocols
-
Immediate Use: Plan your synthesis such that the 2-aminothiophene is consumed in the next step (e.g., acylation) on the same day.
-
Salt Formation: If storage is necessary, convert the free amine to the Hydrochloride (HCl) or Oxalate salt immediately.
-
Protocol: Dissolve amine in Et2O, add 4N HCl in Dioxane dropwise. Filter the precipitate. The salt is stable for months at 4°C.
-
-
Storage: Store free amines under Argon/Nitrogen at -20°C, protected from light.
Medicinal Chemistry Applications & Derivatization
Once the 2-aminothiophene core is synthesized, it serves as a versatile template for diverse pharmacophores.[2][3][4][5][6][7][8][9]
Pathway to Kinase Inhibitors (Thienopyrimidines)
Thienopyrimidines are bioisosteres of Quinazolines (e.g., EGFR inhibitors).
-
Reagent: Formamide/Ammonium Formate or Triethyl Orthoformate.
-
Reaction: Heating the 2-amino-3-carboxylate derivative with formamide at 140-160°C cyclizes the ring to form thieno[2,3-d]pyrimidin-4(3H)-ones .
-
Functionalization: The carbonyl oxygen can be chlorinated (
) and then displaced by amines (anilines) to generate potent kinase inhibitors.
Pathway to GPCR Ligands (Urea Derivatives)
Urea derivatives of 2-aminothiophenes have shown high affinity for Allosteric Adenosine Receptors.
-
Reagent: Isocyanates (R-NCO).
-
Protocol: React 2-aminothiophene with an aryl isocyanate in DCM at RT.
-
Result: Rapid formation of the urea precipitate, which is generally highly stable and crystalline.
Visualization: Chemical Space & Derivatization
Figure 2: Divergent synthesis pathways from the 2-aminothiophene core to major therapeutic classes.
Comparison of Synthetic Methods
| Method | Reagents | Pros | Cons |
| Classic Gewald | Ketone, Nitrile, | Robust, Scalable, Cheap | Long reaction times (2-12h), Variable yields |
| Microwave Assisted | Same as above + MW irradiation | Rapid (10-20 min), Higher Yields | Difficult to scale >10g, Safety concerns with |
| Ionic Liquid | [bmIm]OH or similar | Green, Catalyst Recyclable | Expensive reagents, difficult work-up for some derivatives |
| One-Pot 2-Step | Pre-formation of Knoevenagel adduct | Higher purity, fewer side products | Adds an isolation step, longer overall process |
References
-
Gewald, K., et al. (1966). Heterocycles from CH-acidic nitriles, VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur. Chemische Berichte.
-
Sabatini, M., et al. (2018). 2-Aminothiophene derivatives as A1 adenosine receptor allosteric enhancers: synthesis, biological evaluation and molecular modeling studies. European Journal of Medicinal Chemistry.[4]
-
Puterová, Z., et al. (2010). Applications of substituted 2-aminothiophenes in drug design.[3][5][7][9] Arkivoc.
-
Walter, D.S., et al. (2000). Thienopyrimidine-based inhibitors of the Src-family kinase Lck. Bioorganic & Medicinal Chemistry Letters.[4][10]
-
BenchChem Application Note. (2025). Gewald Synthesis of 2-Aminothiophene Derivatives.[11][3][4][5][7][1][9][12][13]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. CAS 616-46-6: 2-Aminothiophene | CymitQuimica [cymitquimica.com]
- 3. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. d-nb.info [d-nb.info]
- 7. ijpbs.com [ijpbs.com]
- 8. pnrjournal.com [pnrjournal.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. resource.aminer.org [resource.aminer.org]
- 11. researchgate.net [researchgate.net]
- 12. Thienopyrimidine | Encyclopedia MDPI [encyclopedia.pub]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Development of Kinase Inhibitors using 2-Aminothiophene Scaffolds
Abstract
The 2-aminothiophene scaffold represents a "privileged structure" in medicinal chemistry, particularly for kinase inhibition, due to its ability to mimic the adenine ring of ATP. However, this scaffold carries significant liability risks, including redox activity and colloidal aggregation, often leading to classification as Pan-Assay Interference Compounds (PAINS).[1] This Application Note provides a rigorous, self-validating workflow for designing, synthesizing via the Gewald reaction, and biologically validating 2-aminothiophene derivatives. Emphasis is placed on distinguishing true ATP-competitive inhibition from assay artifacts.
Structural Rationale: The Hinge Binder Concept
Protein kinases share a conserved cofactor binding site where ATP binds. The "hinge region" connects the N-terminal and C-terminal lobes of the kinase.[2] To design an effective inhibitor, the molecule must form hydrogen bonds with the backbone residues of this hinge.[2][3][4]
Binding Mode Mechanism
The 2-aminothiophene scaffold serves as an excellent bioisostere for the adenine ring of ATP.
-
H-Bond Donor: The C2-amino group (
) acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue (e.g., Glu, Leu, or Met depending on the kinase). -
H-Bond Acceptor: A nitrogen atom (if using a thienopyridine fused system) or the thiophene sulfur (less common, usually requires specific geometry) can act as an H-bond acceptor for the backbone amide NH.
-
Hydrophobic Pocket: Substituents at the C3 and C4 positions allow the molecule to extend into the hydrophobic "gatekeeper" pocket, imparting selectivity.
Visualization of the Development Workflow
The following diagram outlines the critical path from scaffold selection to validated lead, emphasizing the "De-risking" loops required for this specific chemical class.
Figure 1: Strategic workflow for developing 2-aminothiophene inhibitors. Note the critical feedback loops at Step 4 to eliminate false positives.
Chemical Synthesis: The Gewald Reaction Protocol[5][6][7][8]
The most robust method for constructing the 2-aminothiophene core is the Gewald Reaction . This multi-component condensation allows for the rapid generation of diverse libraries by varying the ketone/aldehyde and the active nitrile component.
Reaction Mechanism & Causality
The reaction proceeds via a Knoevenagel condensation between a ketone (or aldehyde) and an activated nitrile, followed by thiolation and cyclization.
-
Why Elemental Sulfur?
is used as the sulfur source. The base (morpholine or piperidine) activates the sulfur, allowing nucleophilic attack by the Knoevenagel intermediate. -
Temperature Control: The reaction is exothermic. Temperature must be controlled (
initially) to prevent the formation of tarry polymerization byproducts, which are common with thiophenes.
Standard Operating Procedure (SOP)
Reagents:
-
Ketone/Aldehyde (1.0 equiv)
-
Activated Nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)
-
Elemental Sulfur (
) (1.0 equiv) -
Base: Morpholine or Diethylamine (0.5 - 1.0 equiv)
-
Solvent: Ethanol (EtOH) or DMF[5]
Protocol:
-
Condensation Setup: In a round-bottom flask, dissolve the ketone and activated nitrile in Ethanol (0.5 M concentration).
-
Sulfur Addition: Add elemental sulfur powder. Stir to suspend.
-
Catalysis: Add the amine base dropwise. Critical: A mild exotherm will occur. If the temperature spikes
, cool with a water bath. High heat promotes side reactions. -
Reflux: Heat the mixture to reflux (
) for 2–4 hours.-
Validation: Monitor via TLC or LC-MS. The disappearance of the sulfur peak and the formation of a fluorescent spot (often blue/green under UV) indicates product formation.
-
-
Work-up: Cool to room temperature.
-
If solid precipitates: Filter and wash with cold ethanol.
-
If oil: Pour into crushed ice/water. Extract with Ethyl Acetate.
-
-
Purification: Recrystallization from EtOH is preferred over column chromatography for initial libraries to ensure removal of oligomeric sulfur species.
Figure 2: Simplified mechanism of the Gewald Reaction showing the critical thiolation step.
Biological Evaluation & De-risking (PAINS)
This section is critical for Scientific Integrity . 2-aminothiophenes are frequent "PAINS" (Pan-Assay Interference Compounds). They can oxidize to form reactive species or form colloidal aggregates that sequester enzymes non-specifically.
The "Self-Validating" Assay Protocol
To confirm a hit is a true ATP-competitive inhibitor, you must run a Detergent-Sensitivity Assay .
Concept: Colloidal aggregates are disrupted by non-ionic detergents (e.g., Triton X-100). If the IC50 shifts significantly (potency decreases) upon adding detergent, the compound is likely an aggregator (artifact). If the IC50 remains stable, it is a true binder.
Protocol:
-
Standard Assay: Run the kinase assay (e.g., ADP-Glo or LanthaScreen) with standard buffer (usually contains 0.01% Triton X-100).
-
High-Detergent Assay: Run the same compound in buffer containing 0.1% Triton X-100 (or 0.05% Tween-20).
-
Data Analysis: Calculate the Ratio of IC50s.
| Compound Type | IC50 (0.01% Detergent) | IC50 (0.1% Detergent) | Interpretation |
| True Inhibitor | 10 nM | 12 nM | Valid Hit (Ratio ~1) |
| Aggregator | 50 nM | >10,000 nM | Artifact (Potency lost) |
Redox Liability Check
2-aminothiophenes can be redox-active.
-
Test: Incubate the compound with DTT (Dithiothreitol) or GSH (Glutathione) in the assay buffer.
-
Result: If the compound reacts with DTT/GSH, it may be modifying the kinase cysteines covalently or generating peroxide. A shift in IC50 with varying reducing agent concentrations indicates a "Redox PAIN."
Case Study: Optimization for MK2 Kinase[9]
Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a key target for inflammation.[6] 2-aminothiophenes have been successfully optimized for this target by exploiting the specific geometry of the ATP pocket.
Optimization Strategy:
-
Core: 2-aminothiophene-3-carboxamide.
-
Hinge Interaction: The amide NH and the thiophene S interact with the hinge (Leucine gatekeeper).
-
Selectivity: Introduction of a bulky aromatic group at the 3-position allows the molecule to induce a conformational change (the "DFG-out" or similar inactive conformation), improving selectivity over closely related kinases like p38 or CDK2.
Quantitative SAR Table (Hypothetical Data based on Literature Trends):
| Analog | R1 (3-position) | R2 (5-position) | MK2 IC50 (nM) | CDK2 IC50 (nM) | Selectivity Ratio |
| AT-01 | -CN | -Ph | 450 | 120 | 0.26 (Poor) |
| AT-02 | -CONH2 | -Ph | 85 | 90 | 1.0 (Poor) |
| AT-03 | -CONH-Ph | -Ph | 12 | 600 | 50 (Good) |
| AT-04 | -CONH-Ph(3-Cl) | -Ph(4-F) | 3 | >10,000 | >3000 (Excellent) |
Note: AT-04 represents a lead candidate where the steric bulk at R1 enforces specific binding pocket geometry unique to MK2.
References
-
Gewald, K., et al. (1966). Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur.[7] Chemische Berichte.
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.
-
Anderson, D. R., et al. (2009). Benzothiophene inhibitors of MK2.[8][9] Part 1: Structure-activity relationships, assessments of selectivity and cellular potency.[8][9][10] Bioorganic & Medicinal Chemistry Letters.[11]
-
McGovern, S. L., et al. (2002). A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. Journal of Medicinal Chemistry.
-
Xing, L., et al. (2015).[2] Kinase hinge binding scaffolds and their hydrogen bond patterns.[2][4] Bioorganic & Medicinal Chemistry.[2][8][11][12]
Sources
- 1. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase hinge binding scaffolds and their hydrogen bond patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biosolveit.de [biosolveit.de]
- 4. Scaffold mining of kinase hinge binders in crystal structure database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Synthesis of Thieno[2,3-d]pyrimidines
From Gewald Precursors to Kinase Inhibitor Scaffolds
Executive Summary & Strategic Context
The thieno[2,3-d]pyrimidine scaffold represents a cornerstone in modern medicinal chemistry, serving as a critical bioisostere to the quinazoline core found in blockbuster kinase inhibitors like Gefitinib and Erlotinib.[1] By replacing the benzene ring of quinazoline with a thiophene ring, researchers can modulate solubility, lipophilicity, and metabolic stability while retaining the key hydrogen-bonding interactions required for ATP-competitive inhibition in kinases such as EGFR , VEGFR-2 , and FLT3 .
This guide details the synthetic pathway from substituted 2-aminothiophenes (derived via the Gewald reaction) to the functionalized thieno[2,3-d]pyrimidine core.[1] Unlike standard textbook procedures, this protocol emphasizes the Niementowski-type cyclization and subsequent functionalization strategies required to generate library-ready intermediates for drug discovery.
Retrosynthetic Logic & Pathway Design
The synthesis relies on the "bifunctional" nature of the starting material: 2-aminothiophene-3-carboxylates . The amino group (
Key Strategic Decision:
-
Route A (Formamide Cyclization): Yields the thieno[2,3-d]pyrimidin-4(3H)-one . This is the most versatile intermediate because the carbonyl oxygen can be converted to a chlorine atom (using
), enabling subsequent reactions to install diverse amines (a common pharmacophore feature). -
Route B (Urea Cyclization): Yields the 2,4-dione derivative, useful for specific hydrophilic targets but less amenable to broad diversification at the C4 position.
Figure 1: Retrosynthetic workflow illustrating the conversion of raw Gewald components into high-value kinase inhibitor targets.
Precursor Synthesis: The Gewald Reaction (Foundation)
Before cyclization, high-quality 2-aminothiophene is required. Commercial sources often contain oxidation impurities. Fresh synthesis via the Gewald reaction is recommended for reproducibility.
Protocol 1: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
-
Reagents: Methyl ethyl ketone (or cyclohexanone for fused systems), Ethyl cyanoacetate, Elemental Sulfur (
), Morpholine (catalyst), Ethanol. -
Procedure:
-
Dissolve ethyl cyanoacetate (1.0 eq) and the ketone (1.0 eq) in Ethanol (
). -
Add elemental sulfur (1.0 eq) followed by dropwise addition of Morpholine (1.0 eq). Caution: Exothermic.
-
Heat to
for 3–5 hours. -
Critical Step: Cool to
overnight. The product precipitates as crystals. -
Filter and wash with cold ethanol. Recrystallize from ethanol if the melting point deviates
from literature values.
-
Core Synthesis Protocols: Cyclization
Method A: Formamide Cyclization (Primary Route)
This method generates the 4-oxo core (pyrimidinone), which is the standard precursor for 4-substituted kinase inhibitors.
Mechanism: The amino group of the thiophene attacks the formyl carbon of formamide. A subsequent intramolecular nucleophilic attack by the amide nitrogen on the ester carbonyl releases ethanol and closes the ring.
Figure 2: Mechanistic pathway of the formamide-mediated cyclization.[2]
Experimental Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube (calcium chloride), place ethyl 2-aminothiophene-3-carboxylate (10 mmol).
-
Reagent: Add Formamide (10–15 mL). The formamide acts as both reactant and solvent.[3]
-
Expert Note: Ensure the formamide is dry.[4] Water competes with the cyclization, leading to hydrolysis of the ester.
-
-
Reaction: Heat the mixture to
(oil bath temperature) for 6–8 hours.-
Monitoring: Monitor by TLC (Mobile phase: 5% Methanol in DCM). The starting material (fluorescent blue/purple) will disappear, replaced by a lower
spot (often UV active but less fluorescent).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the dark solution into ice-cold water (50 mL). The product should precipitate immediately as a solid.
-
Stir for 30 minutes to ensure complete precipitation.
-
-
Purification: Filter the solid, wash copiously with water (to remove excess formamide), and dry. Recrystallize from DMF/Ethanol or Dioxane if necessary.
Method B: Urea Fusion (Secondary Route)
Use this route if the target requires a 2,4-dioxo functionality (uracil bioisostere).
Experimental Protocol:
-
Mix ethyl 2-aminothiophene-3-carboxylate (10 mmol) and Urea (50 mmol, 5 eq) in a mortar and pestle; grind to a fine powder.
-
Transfer to a round-bottom flask.
-
Heat the neat mixture to
on a sand bath or oil bath. The mixture will melt and then resolidify as the product forms (approx. 2–3 hours). -
Workup: Dissolve the hot melt in boiling water (or dilute NaOH followed by acidification) to isolate the product.
Functionalization: The "Switch" to Kinase Inhibitors
The thieno[2,3-d]pyrimidin-4-one obtained in Method A is relatively inert. To create potent kinase inhibitors, it must be converted to the 4-chloro derivative.
Protocol: Chlorination with
-
Reagents: Suspend the thienopyrimidin-4-one (5 mmol) in Phosphorus Oxychloride (
) (10 mL). -
Catalyst: Add 2–3 drops of dry DMF (Vilsmeier-Haack catalyst).
-
Reaction: Reflux for 3–4 hours. The solid will dissolve, turning the solution dark.
-
Workup (Caution):
-
Remove excess
under reduced pressure (rotary evaporator). -
Pour the residue slowly onto crushed ice with vigorous stirring. (Exothermic!).
-
Neutralize with saturated
solution to pH 7–8. -
Extract with Dichloromethane (DCM) or Ethyl Acetate.
-
-
Stability Note: The 4-chloro derivative is moisture-sensitive. Store under inert gas or use immediately in the next
coupling step with an aniline.
Data Summary & Troubleshooting
| Parameter | Method A (Formamide) | Method B (Urea) | Critical Troubleshooting |
| Temperature | If temp is too low, intermediate amide forms without cyclizing. | ||
| Solvent | Neat (Formamide) | Neat (Melt) | Formamide must be dry.[4] |
| Time | 6–8 Hours | 2–3 Hours | Monitor TLC; prolonged heating causes tarring. |
| Yield | 60–85% | 50–75% | Low yield? Check purity of Gewald precursor. |
| Product State | Solid (Precipitates on water addn) | Solid (Resolidifies) | If oil forms, scratch with glass rod or sonicate. |
References
- Gewald, K. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.
-
RSC Advances. (2014). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry.
-
SciELO. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society.
-
MDPI. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation. Molecules.
-
NIH/PubMed. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors. Bioorganic Chemistry.
Sources
Assay for testing antimicrobial efficacy of thiophene derivatives
Abstract & Introduction
Thiophene derivatives are critical bioisosteres in medicinal chemistry, frequently replacing phenyl rings to improve lipophilicity and metabolic stability. Recent studies indicate that specific thiophene moieties (e.g., 2-aminothiophenes) exhibit potent antimicrobial activity by disrupting bacterial cell walls or inhibiting DNA synthesis.
However, the evaluation of these compounds is often plagued by solubility artifacts and colorimetric interference . Thiophenes are notoriously hydrophobic, requiring high concentrations of DMSO which can be toxic to test strains, leading to false positives. Furthermore, many thiophene derivatives are chromogenic, interfering with standard optical density (OD600) readings.
This guide provides a validated workflow for testing thiophene derivatives, integrating a Resazurin-modified Broth Microdilution method to bypass colorimetric interference and a rigorous Solvent Tolerance Protocol to eliminate false positives caused by DMSO.
Pre-Analytical Considerations (The "Expertise" Pillar)
Before initiating screening, three critical parameters must be defined to ensure data integrity.
A. Solvent Compatibility (The DMSO Threshold)
Thiophenes require dissolution in organic solvents, typically Dimethyl Sulfoxide (DMSO).
-
Risk: DMSO is bacteriostatic at concentrations >2% for many Gram-negative species (P. aeruginosa) and >5% for Gram-positives (S. aureus).
-
Requirement: You must determine the Maximum Tolerable Concentration (MTC) of DMSO for your specific test strains before screening.
-
Standard: Final assay concentration of DMSO should ideally be ≤ 1% (v/v) .
B. Compound Stability & Precipitation
Thiophenes may precipitate upon addition to aqueous cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Visual Check: After dilution, inspect wells for "crystal crashing."
-
Impact: Precipitation reduces the effective concentration, leading to artificially high MIC values (false negatives).
C. Inoculum Standardization[1]
-
Use the 0.5 McFarland Standard (approx.[1]
CFU/mL). -
Critical Step: Dilute this suspension 1:100 in broth before adding to the plate to achieve the required final assay density of approx.
CFU/mL.
Experimental Workflow Diagrams
Diagram 1: The Decision Tree (Screening to MoA)
This flowchart illustrates the logical progression from compound synthesis to mechanism of action (MoA) determination.
Caption: Logical progression from library intake to MoA validation. Yellow nodes indicate critical QC checkpoints.
Protocol 1: Modified Broth Microdilution (MIC)
Standard: CLSI M07-A11 / EUCAST adapted for chromogenic compounds. Objective: Determine Minimum Inhibitory Concentration (MIC) without optical interference.
Materials
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[2]
-
Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS). Filter sterilize.[3]
-
Plates: 96-well round-bottom polystyrene plates (untreated).
Step-by-Step Procedure
-
Compound Preparation (Stock):
-
Dissolve Thiophene derivative in 100% DMSO to achieve a stock concentration of 10 mg/mL .
-
Note: If the compound is colored (e.g., yellow/orange), note this for visual inspection later.
-
-
Plate Setup (Serial Dilution):
-
Column 1: Negative Control (Media only).
-
Column 2-11: Test Compound (2-fold serial dilution).
-
Add 100 µL CAMHB to all wells.
-
Add 2 µL of Stock Compound to Column 11 (High concentration).
-
Mix and transfer 100 µL from Col 11 to Col 10, repeat down to Col 2. Discard final 100 µL.
-
-
Column 12: Growth Control (Bacteria + Media + Solvent Vehicle).
-
Result: Final volume 100 µL per well.
-
-
Inoculation:
-
Prepare bacterial suspension (0.5 McFarland).
-
Dilute 1:100 in CAMHB.
-
Add 100 µL of diluted inoculum to wells in Columns 2-12.
-
Final Assay Volume: 200 µL.
-
Final DMSO Concentration: 0.5% (Safe for most strains).
-
-
Incubation:
-
Incubate at 35 ± 2°C for 16–20 hours (ambient air).
-
-
Readout (The Resazurin Modification):
-
Add 30 µL of Resazurin solution to all wells.[3]
-
Incubate for an additional 1–4 hours.
-
Interpretation:
-
Blue: No Growth (Resazurin unchanged)
Effective Inhibition . -
Pink/Colorless: Growth (Resazurin reduced to Resorufin)
Ineffective .
-
-
MIC Definition: The lowest concentration well that remains Blue .[4]
-
Diagram 2: Plate Layout & Serial Dilution
Caption: Serial dilution flow. Blue indicates inhibition (MIC); Pink indicates metabolic activity.
Protocol 2: Time-Kill Kinetics (MoA)
Objective: Determine if the thiophene derivative is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
-
Preparation: Prepare 4 flasks of CAMHB (20 mL each).
-
Inoculation: Inoculate all flasks to starting density of
CFU/mL. -
Sampling: Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.
-
Plating: Perform serial 10-fold dilutions in PBS and plate onto Agar. Incubate overnight.
-
Calculation: Count colonies (CFU/mL) and plot Log10(CFU/mL) vs. Time.
-
Bactericidal:
Log10 reduction (99.9% kill) compared to initial inoculum. -
Bacteriostatic:
Log10 reduction.
-
Data Presentation & Analysis
Table 1: Example Data Recording Sheet
| Compound ID | Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Thio-001 | S. aureus | 4 | 8 | 2 | Bactericidal |
| Thio-001 | E. coli | >64 | N/A | N/A | Inactive |
| Thio-002 | S. aureus | 2 | 32 | 16 | Bacteriostatic |
| Cipro (Ctrl) | S. aureus | 0.5 | 0.5 | 1 | Control Valid |
QC Criteria:
-
Z-Factor: For HTS campaigns, ensure Z' > 0.5.
-
Sterility Control: Must remain Blue (Resazurin).
-
Growth Control: Must turn Pink within 2 hours of dye addition.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). CLSI.[7][1][8][9] [Link]
-
Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals.[10] Methods, 42(4), 321-324. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.[7][1] Nature Protocols, 3(2), 163-175. [Link]
-
Gouda, M. A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria.[5][6][11] Frontiers in Microbiology. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
Sources
- 1. rr-asia.woah.org [rr-asia.woah.org]
- 2. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. testinglab.com [testinglab.com]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
Application Note: Cytotoxicity Profiling & Viability Assays for 2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile
Executive Summary & Biological Context
2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile (hereafter referred to as AMTC ) belongs to a privileged class of pharmacophores synthesized via the Gewald reaction. This scaffold is extensively researched for its antiproliferative and antimicrobial properties.[1][2][3]
Why This Compound?
In drug discovery, the 2-amino-3-cyanothiophene core acts as a bioisostere for purines and is frequently designed to target:
-
Kinases: Specifically EGFR and PIM-1 kinases due to the donor-acceptor motif of the amino and cyano groups.
-
Tubulin Polymerization: 4-aryl substituted thiophenes often bind to the colchicine site of tubulin, disrupting microtubule dynamics.
-
STAT3 Signaling: Recent SAR studies indicate derivatives of this class inhibit STAT3 phosphorylation in osteosarcoma and breast cancer lines (MCF-7, MDA-MB-231).
Critical Experimental Challenge: AMTC is a lipophilic, conjugated system.[1] It is typically a yellow-to-orange crystalline solid . This intrinsic color presents a high risk of false positives in colorimetric assays (MTT/MTS) due to spectral overlap at 570 nm.[1] This guide prioritizes protocols that mitigate solubility issues and optical interference.
Pre-Assay Preparation: Solubility & Stability
Objective: Ensure compound bioavailability and prevent precipitation-induced cytotoxicity (false positives).
Physicochemical Profile[1][2][4][5][6][7][8][9]
-
Molecular Weight: ~230.29 g/mol [1]
-
LogP (Predicted): ~2.5 - 3.0 (Lipophilic)[1]
-
Solubility: Poor in water; Soluble in DMSO, DMF.[1]
-
Stability: Stable at pH 7.4; Acidic conditions (pH < 3) protonate the C2-amino group, potentially altering solubility.[1][4]
Solubilization Protocol
-
Stock Solution (10 mM):
-
Working Solution:
-
Dilute the stock into culture media immediately prior to use.[1]
-
Max DMSO Limit: Final DMSO concentration in the well must be ≤ 0.5% (v/v) to avoid solvent toxicity.[1]
-
Precipitation Check: When diluting into media (e.g., RPMI-1640), observe for "crashing out" (cloudiness).[1] If precipitation occurs at high concentrations (e.g., 100 µM), use a serial dilution step in DMSO before the final spike into media.[1]
-
Primary Viability Assay Protocols
Method A: ATP-Based Luminescence (Recommended)
Why: Eliminates optical interference from the yellow compound; higher sensitivity.[1]
Reagents: CellTiter-Glo® (Promega) or equivalent ATP-lite system. Cell Lines: MCF-7 (Breast), HCT-116 (Colon), or HEK-293 (Normal control).[1]
Protocol:
-
Seeding: Plate cells (3,000–5,000 cells/well) in 96-well opaque-walled plates. Incubate 24h for attachment.
-
Treatment: Remove old media. Add 100 µL fresh media containing AMTC (Dose range: 0.1 µM to 100 µM).[1]
-
Controls: Vehicle (0.5% DMSO), Positive Control (Doxorubicin, 1 µM), Blank (Media only).[1]
-
-
Incubation: 24h to 72h at 37°C, 5% CO₂.
-
Readout:
Method B: MTT Colorimetric Assay (Conditional)
Why: Cost-effective, but requires rigorous background correction for AMTC.
Protocol:
-
Seeding: Same as above, but use transparent plates.
-
Treatment: Dose cells as described.
-
CRITICAL STEP: Prepare a set of wells with Media + Compound (No Cells) .[1] This is your Optical Background Control.
-
-
MTT Addition: Add MTT reagent (final 0.5 mg/mL). Incubate 3–4h.
-
Solubilization: Remove media carefully.[1] Add 100-150 µL DMSO to dissolve formazan.
-
Measurement:
-
Read Absorbance at 570 nm .[1]
-
Correction: Subtract the absorbance of the Compound-Only wells from the Experimental wells to correct for the compound's intrinsic yellow color.
-
Mechanistic Validation: Apoptosis vs. Necrosis[1]
Rationale: Thiophene derivatives often induce apoptosis via cell cycle arrest (G2/M phase).[1]
Protocol: Annexin V / Propidium Iodide (PI) Staining
Platform: Flow Cytometry.[1]
-
Treatment: Treat cells (6-well plate) with AMTC at IC50 concentration for 24h.
-
Harvesting: Collect supernatant (floating cells) and trypsinized adherent cells.[1] Do not over-trypsinize.
-
Washing: Wash 2x with cold PBS.[1]
-
Staining: Resuspend in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL PI.
-
Incubation: 15 min at RT in the dark.
-
Analysis:
-
Q1 (Annexin-/PI+): Necrosis (potential solvent toxicity or membrane rupture).[1]
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Q3 (Annexin-/PI-): Viable.
-
Q4 (Annexin+/PI-): Early Apoptosis (Expected mechanism for AMTC).
-
Data Visualization & Logic
Workflow Logic: Assay Selection
The following diagram illustrates the decision matrix for selecting the correct assay based on the compound's properties.
Caption: Decision tree for selecting viability assays. Note the critical correction step required for MTT due to the compound's intrinsic color.
Proposed Mechanism of Action
Based on the scaffold (2-amino-3-cyanothiophene), the biological activity likely follows this pathway.
Caption: Hypothesized Mechanism of Action (MOA) for AMTC based on structure-activity relationships of the Gewald scaffold.
Data Analysis & Troubleshooting
Calculating IC50[1]
-
Normalize data: (Sample - Blank) / (Vehicle Control - Blank) * 100.[1]
-
Plot Log[Concentration] (x-axis) vs. % Viability (y-axis).[1]
-
Fit using a 4-Parameter Logistic (4PL) non-linear regression model.[1]
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| High Background (MTT) | Compound precipitation or color interference. | Use Luminescence assay; Wash cells with PBS before adding MTT.[1] |
| Precipitation in Well | Compound concentration > Solubility limit.[1] | Reduce max concentration; Sonicate stock; Ensure DMSO < 0.5%. |
| No Toxicity (Flat line) | Compound degraded or cell density too high.[1] | Prepare fresh stock; Reduce seeding density to ensure cells are in log-phase. |
| Variability (High SD) | Pipetting error or "Edge Effect". | Use multi-channel pipettes; Avoid outer wells (fill with PBS).[1] |
References
-
Sabrin R. M. Ibrahim, et al. (2024).[1][5] Biological Activities of Thiophenes. Encyclopedia MDPI. Link[1]
-
Vanderleyden, J., et al. (2014).[1][6] 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. PubMed.[1] Link
-
BenchChem. (2024).[1] this compound Properties and Activity. BenchChem Database.[1] Link
-
Sroor, F.M., et al. (2021).[1][6] Novel 2-cyanoacrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as potent anticancer agents. Archiv der Pharmazie. Link[1]
-
Wang, Y., et al. (2022).[1] Discovery of 2-Amino-3-cyanothiophene Derivatives as Potent STAT3 Inhibitors for the Treatment of Osteosarcoma. Journal of Medicinal Chemistry. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 86604-40-2 | Benchchem [benchchem.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. semanticscholar.org [semanticscholar.org]
Application Note: Microwave-Assisted Gewald Synthesis of 2-Aminothiophenes
Introduction & Scope
The Gewald reaction is a multicomponent condensation between a ketone/aldehyde, an activated nitrile (e.g., ethyl cyanoacetate, malononitrile), and elemental sulfur to yield 2-aminothiophenes.[1] These scaffolds are privileged structures in medicinal chemistry, serving as precursors for kinase inhibitors, antimicrobial agents, and adenosine receptor antagonists.
Traditional thermal Gewald synthesis is often plagued by long reaction times (4–12 hours), variable yields, and the formation of tarry byproducts due to the polymerization of sulfur. This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction times to minutes while significantly improving purity and yield.
Key Advantages of MW Protocol[2][3]
-
Kinetic Acceleration: Reaction times reduced from hours to <30 minutes.
-
Superheating Effect: Access to temperatures above the solvent's atmospheric boiling point accelerates the rate-determining cyclization step.
-
Library Generation: Ideal for high-throughput synthesis of diverse thiophene libraries.
Mechanistic Insight
To optimize the reaction, one must understand the mechanism. The reaction proceeds via a three-stage cascade:[2]
-
Knoevenagel Condensation: The ketone and nitrile condense to form an
-unsaturated nitrile. -
Michael Addition: The amine base activates elemental sulfur (forming polysulfides), which attacks the unsaturated nitrile.
-
Cyclization (Thorpe-Ziegler type): Intramolecular attack and aromatization yield the thiophene.
Microwave irradiation is particularly effective here because the transition states (especially the zwitterionic intermediates in the cyclization) are highly polar. According to the Arrhenius equation , the rapid dielectric heating of these polar species lowers the activation energy barrier more efficiently than convective heating.
Diagram 1: Mechanistic Pathway
Caption: The three-stage Gewald cascade. MW irradiation significantly accelerates the final cyclization step.
Experimental Setup & Safety
Hardware Requirements
-
Reactor: Single-mode microwave reactor (e.g., CEM Discover, Biotage Initiator) is preferred for scale < 20 mmol due to uniform field density.
-
Vessel: 10 mL or 35 mL pressure-rated glass vials with crimp/snap caps and silicone/PTFE septa.
-
Stirring: Critical. Elemental sulfur has poor solubility. Use a rare-earth magnetic stir bar and set stirring to High (600+ RPM) to ensure a heterogeneous suspension becomes a homogeneous reaction mixture.
Safety Protocol (Self-Validating)
-
H₂S Risk: The reaction of sulfur with amines and ketones can generate small amounts of Hydrogen Sulfide (H₂S). Always operate the microwave with the cavity exhaust vented to a fume hood.
-
Pressure Management: Ethanol absorbs MW energy well. Do not exceed 60% of the vessel's volume to allow headspace for pressure buildup. Set a pressure limit (P_max) of 15 bar.
-
Sulfur Handling: Weigh sulfur powder carefully to avoid static dispersal.
Standard Protocol (Ethanol-Based)
This protocol is the robust baseline for synthesizing 2-amino-3-carboethoxythiophenes.
Reagents:
-
Cyclohexanone (1.0 equiv, 5 mmol)
-
Ethyl Cyanoacetate (1.0 equiv, 5 mmol)
-
Elemental Sulfur (1.0 equiv, 5 mmol)
-
Morpholine (1.2 equiv, 6 mmol) - Acts as both catalyst and solvent modifier.
-
Ethanol (3–5 mL)
Step-by-Step Methodology:
-
Pre-mixing: In a 10 mL microwave vial, add the ketone and ethyl cyanoacetate.
-
Sulfur Addition: Add elemental sulfur.[1][3][4] Note: It will not dissolve yet.
-
Catalyst Addition: Add morpholine dropwise. Add ethanol last.
-
Pre-Stir: Stir at room temperature for 1 minute. The mixture may warm slightly (exothermic Knoevenagel initiation).
-
Irradiation: Cap the vial and place in the reactor.
-
Method: Dynamic (Temperature Control)
-
Temp: 100°C
-
Hold Time: 10–15 minutes
-
Power Max: 150 W (High absorption)
-
Pressure Limit: 250 psi / 17 bar
-
-
Work-up: Cool to <50°C. Pour the reaction mixture into crushed ice/water (20 mL). The product usually precipitates as a solid.
-
Purification: Filter the solid. Recrystallize from hot ethanol.
Advanced "Green" Protocol (Solvent-Free)
For libraries where solvent removal is a bottleneck, or to adhere to Green Chemistry principles.
Modifications:
-
Solvent: None (Neat).
-
Support (Optional): Basic Alumina (Al₂O₃) can be used as a solid support to improve energy transfer if the reagents are non-polar.
Methodology:
-
Mix Ketone (5 mmol), Nitrile (5 mmol), and Sulfur (5 mmol) in a mortar and pestle if solid, or directly in the vial.
-
Add Morpholine (5 mmol).
-
Irradiate at 80°C for 5–8 minutes . Note: Without solvent, the reaction mass can heat very rapidly (runaway risk). Use "Power Cycling" or active air cooling (PowerMAX™ feature) to maintain temp without overshooting.
-
Work-up: Add hot ethanol to dissolve the product, filter off any unreacted sulfur/alumina, then cool to crystallize.
Optimization & Troubleshooting Guide
Comparative Analysis: Thermal vs. Microwave
Data aggregated from internal validation and literature averages.
| Parameter | Thermal Reflux (Ethanol) | Microwave (100°C, Ethanol) | Microwave (Solvent-Free) |
| Reaction Time | 4 – 8 Hours | 10 – 20 Minutes | 3 – 8 Minutes |
| Yield | 45 – 65% | 85 – 94% | 80 – 90% |
| Purity (Crude) | Low (Sulfur/Tar contamination) | High (>90%) | High |
| Energy Usage | High (Prolonged heating) | Low | Very Low |
Troubleshooting Matrix
-
Problem: Low Yield / Unreacted Sulfur.
-
Cause: Poor stirring or insufficient temperature to dissolve sulfur.
-
Fix: Increase stir rate; switch to a higher boiling solvent (e.g., DMF) or increase MW temp to 120°C.
-
-
Problem: Tarry/Black Product.
-
Cause: Thermal decomposition of sulfur (polymerization) due to hotspots.
-
Fix: Lower the target temperature; ensure the vessel volume is sufficient to absorb energy uniformly.
-
-
Problem: Vessel Over-pressure.
-
Cause: Decomposition of reagents generating gas (CO₂/H₂S) or too much solvent.
-
Fix: Reduce scale; use a larger vessel; check venting.
-
Diagram 2: Optimization Workflow
Caption: Decision tree for optimizing reaction conditions based on initial screening results.
References
-
Review of Gewald Reaction: Sabnis, R. W., et al. "2-Aminothiophenes by the Gewald Reaction." Journal of Heterocyclic Chemistry, 1999. Link
-
Microwave Acceleration: Sridhar, M., et al. "Microwave accelerated Gewald reaction: Synthesis of 2-aminothiophenes." Tetrahedron Letters, 2007. Link
-
Mechanism & Computational Study: "Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur." ChemRxiv, 2024.[3] Link
-
Green/Water-Based Protocols: Wang, X., et al. "Microwave-assisted synthesis of 2-aminothiophenes in water." Synthetic Communications, 2005. Link
-
Safety in Microwave Synthesis: "Microwave Reactor Safety Guidelines." Texas A&M University Safety Manual. Link
Sources
- 1. Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antibacterial, Antifungal Activities – IJERT [ijert.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
Method for studying enoyl-acyl carrier protein reductase inhibition
Application Note: Kinetic Profiling and High-Throughput Screening of Enoyl-ACP Reductase (FabI) Inhibitors
Executive Summary & Biological Context
Enoyl-acyl carrier protein reductase (FabI) is the rate-limiting enzyme in the bacterial type II fatty acid synthesis (FAS-II) elongation cycle.[1] Unlike the mammalian FAS-I system (a single megasynthase complex), bacterial FAS-II relies on discrete enzymes, making it a selective target for antimicrobial discovery.[2] FabI catalyzes the NADH-dependent reduction of trans-2-enoyl-ACP to acyl-ACP.
Inhibition of FabI is clinically validated; Triclosan (broad-spectrum biocide) and Isoniazid (anti-tuberculosis prodrug targeting InhA, a FabI homolog) both exploit this mechanism.[2] However, studying FabI inhibition presents unique challenges:
-
Substrate Availability: The native substrate (Enoyl-ACP) is unstable and difficult to synthesize.
-
Promiscuous Inhibition: Many "hits" in FabI screens are false positives caused by colloidal aggregation.
-
Slow-Onset Kinetics: Potent inhibitors (e.g., Triclosan) often exhibit time-dependent binding, rendering standard IC50 measurements insufficient for predicting in vivo efficacy.[2]
This guide provides a robust framework for screening and validating FabI inhibitors, prioritizing kinetic resolution over simple equilibrium measurements.
Pathway & Mechanism Visualization
The following diagram illustrates the position of FabI within the FAS-II elongation cycle and the mechanism of NADH-dependent reduction.
Figure 1: The FAS-II elongation cycle. FabI catalyzes the final reduction step.[3] Inhibitors typically bind to the FabI-NADH complex, preventing substrate turnover.[2]
Experimental Strategy & Critical Controls
Substrate Selection: The CoA Surrogate
While Enoyl-ACP is the physiological substrate, it requires enzymatic synthesis from holo-ACP and fatty acids.[2] For high-throughput screening (HTS) and routine kinetics, Crotonyl-CoA is the industry-standard surrogate.[2]
-
Pros: Commercially available, stable, reproducible.[2]
-
Cons: Higher
than ACP substrates; may miss inhibitors that bind specifically to the ACP-recognition interface. -
Recommendation: Screen with Crotonyl-CoA; validate top hits with Enoyl-ACP if possible.
Distinguishing True Inhibition from Aggregation
Small molecules can form colloidal aggregates that sequester enzymes, causing non-specific inhibition.[2][4][5] This is the #1 source of false positives in FabI assays.
-
The Detergent Test: True inhibitors maintain potency in the presence of non-ionic detergents. Aggregators lose activity because the detergent disrupts the colloid.
-
Protocol: Re-test hits with 0.01% Triton X-100 .
Protocol A: Spectrophotometric Kinetic Assay
This assay monitors the oxidation of NADH to NAD+ by measuring the decrease in absorbance at 340 nm .
Reagents:
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 5% Glycerol.[2]
-
Enzyme: Recombinant FabI (e.g., E. coli or S. aureus), final conc. 10–50 nM.[2]
-
Substrate: Crotonyl-CoA (Sigma), final conc. 200 µM (approx.[2]
). -
Cofactor: NADH, final conc. 150 µM.[2]
-
Control Inhibitor: Triclosan (dissolved in 100% DMSO).
Workflow:
-
Preparation: Thaw FabI on ice. Prepare 2X Master Mix (Buffer + FabI) and 2X Substrate Mix (Buffer + NADH + Crotonyl-CoA).
-
Compound Addition: Add 1 µL of test compound (in DMSO) to a 96-well UV-transparent plate.
-
Control: DMSO only (0% inhibition).[2]
-
Blank: Buffer (no enzyme).
-
-
Enzyme Incubation: Add 49 µL of 2X Master Mix to the wells. Incubate for 10 minutes at 25°C.
-
Note: This pre-incubation allows slow-onset inhibitors to bind.
-
-
Initiation: Add 50 µL of 2X Substrate Mix to start the reaction.
-
Detection: Immediately monitor Absorbance (340 nm) every 30 seconds for 10–20 minutes on a kinetic microplate reader.
-
Analysis: Calculate the initial velocity (
) from the linear portion of the curve.
Data Processing Table:
| Parameter | Formula/Method | Interpretation |
| % Inhibition | Screening metric. >50% is a hit. | |
| Z-Factor | $1 - \frac{3(\sigma_p + \sigma_n)}{ | \mu_p - \mu_n |
| IC50 | 4-parameter logistic fit | Concentration for 50% inhibition. |
Protocol B: Slow-Onset Inhibition Analysis
Many FabI inhibitors (including Triclosan) are slow-onset , meaning they bind loosely at first (
Method:
-
Perform the kinetic assay (Protocol A) but extend the read time to 60 minutes.
-
Do not pre-incubate enzyme and inhibitor; start the reaction immediately upon mixing.
-
Analyze the Progress Curves (Absorbance vs. Time).
Interpretation:
-
Rapid Equilibrium: Linear decrease in absorbance (constant velocity).
-
Slow-Onset: Curvilinear response. The rate decreases over time as the
transition occurs. -
Calculation: Fit data to the equation:
[2]- : Initial velocity.[2]
- : Steady-state velocity.
- : Apparent first-order rate constant for the transition.
Workflow & Decision Tree
The following diagram outlines the logical flow from initial screening to mechanism validation.
Figure 2: Screening workflow including the critical counter-screen for promiscuous aggregators.
References
-
Heath, R. J., et al. (1999). Mechanism of Triclosan Inhibition of Bacterial Fatty Acid Synthesis.[2] Journal of Biological Chemistry. Link
- Establishes the ternary complex mechanism of Triclosan.
-
Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors.[2][4] Nature Protocols. Link
- The authoritative protocol for using Triton X-100 to identify aggreg
-
Lu, H., & Tonge, P. J. (2010). Inhibitors of FabI, an enzyme essential for bacterial fatty acid biosynthesis.[2] Accounts of Chemical Research. Link
- Review of slow-onset inhibition and residence time in FabI drug discovery.
-
Walkup, G. K., et al. (2009). Translating slow-binding inhibition kinetics into cellular and in vivo effects.[2][6] Nature Chemical Biology.[2][4] Link
- Demonstrates why residence time predicts efficacy better than IC50.
Sources
Troubleshooting & Optimization
Technical Support Portal: Gewald Synthesis Optimization
Ticket Subject: Overcoming Dimerization & Side-Reactions in 2-Aminothiophene Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Diagnostic Interface: Identify Your Failure Mode
Before modifying your protocol, you must confirm the nature of your byproduct. The "Gewald Failure Mode" usually manifests as one of three distinct chemical pathways. Use the decision tree below to classify your impurity.
Figure 1: Diagnostic Decision Tree. Use this logic flow to categorize the dominant impurity based on mass spectrometry data.
Technical Troubleshooting (FAQs)
Q: My LC-MS shows a major peak corresponding to the ketone dimer (Aldol condensation). Why is this competing with the Gewald product?
A: This is the most common failure mode when using reactive cyclic ketones (e.g., cyclohexanone).
-
The Mechanism: The Gewald reaction relies on a Knoevenagel condensation (Ketone + Nitrile) before sulfur uptake. If the Knoevenagel step is slow, the base (e.g., morpholine) will catalyze the self-condensation of the ketone instead.
-
The Fix: Switch to the Two-Step Protocol (see Section 3). By pre-forming and isolating the Knoevenagel adduct (
-unsaturated nitrile), you physically remove the free ketone from the system before the base and sulfur are introduced, rendering aldol condensation impossible [1, 2].
Q: I am seeing Thorpe-Ziegler side products (nitrile dimers). How do I stop this?
A: This occurs when the ketone is sterically hindered, preventing the Knoevenagel attack. The base then deprotonates the
-
The Fix: Increase the electrophilicity of the ketone (e.g., use Lewis acid catalysts like
or ) or switch to a less bulky base. If using the One-Pot method, ensure the ketone is in slight excess (1.2 eq) to statistically favor the Ketone-Nitrile collision over Nitrile-Nitrile [3].
Q: The reaction yields a "black tar" that is difficult to purify.
A: This is usually due to the uncontrolled oligomerization of elemental sulfur or the polymerization of the intermediate thioketone.
-
The Fix:
-
Temperature Control: Do not exceed 60°C unless using microwave irradiation. Prolonged reflux in DMF often leads to tar.
-
Solvent Switch: Switch from DMF to Ethanol or Methanol. The lower boiling point prevents thermal degradation, and the product often precipitates out, simplifying purification [4].
-
Optimized Experimental Protocols
Protocol A: The "Anti-Dimer" Two-Step Method (Recommended)
Use this protocol if you observe significant ketone dimerization.
Step 1: Isolation of Knoevenagel Adduct
-
Mix Ketone (10 mmol) and Activated Nitrile (10 mmol) in Toluene (20 mL).
-
Add catalytic Ammonium Acetate (10 mol%) and Glacial Acetic Acid (10 mol%).
-
Reflux with a Dean-Stark trap to remove water azeotropically.
-
Monitor by TLC.[2] Upon completion, concentrate in vacuo.
-
Crucial: Recrystallize or flash purify the intermediate alkene. Purity here ensures no ketone carries over.
Step 2: Sulfurization & Cyclization
-
Dissolve the purified alkene (Step 1 product) in Ethanol (15 mL).
-
Add Elemental Sulfur (
, 10 mmol). -
Add Diethylamine (DEA) or Morpholine (10 mmol) dropwise.
-
Heat to 50°C for 2–4 hours.
-
Cool to 0°C. The 2-aminothiophene usually precipitates as a solid. Filter and wash with cold EtOH.[2]
Protocol B: Microwave-Assisted One-Pot Synthesis
Use this for rapid library generation where thermal degradation is the primary concern.
-
In a microwave vial, combine:
-
Ketone (1.0 eq)
-
Activated Nitrile (1.0 eq)[3]
-
Elemental Sulfur (1.0 eq)
-
Morpholine (1.2 eq)
-
Ethanol (3 mL per mmol)
-
-
Irradiate at 80–100°C for 10–20 minutes (Power: Dynamic/Max 150W).
-
Cool rapidly. Pour into ice water.
-
Filter the precipitate.[2] Note: Microwave heating minimizes the time window for side-reactions like dimerization to occur [5].
Comparative Data: Solvent & Base Effects[2]
The choice of base and solvent drastically alters the ratio of Product vs. Dimer.
| Parameter | Recommended Choice | Effect on Dimerization | Notes |
| Base | Morpholine | Low | Balanced basicity ( |
| Base | Triethylamine (TEA) | Moderate | Stronger base; can promote Aldol side reactions if heated too fast. |
| Base | L-Proline | Minimal | Organocatalyst; milder and highly selective for Knoevenagel step [6]. |
| Solvent | Ethanol | Low | Proticity stabilizes intermediates; product precipitates, leaving dimers in solution. |
| Solvent | DMF | High | High boiling point leads to thermal degradation/tars. Use only for insoluble substrates. |
Mechanistic Insight: The Critical Fork
Understanding where the reaction diverges is key to control.
Figure 2: Reaction Pathway. The red dashed line represents the competing dimerization pathway. The Two-Step protocol breaks the link between "Ketone" and "Dimer" by isolating "Inter1".
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94-100. Link
-
Sabnis, R. W., et al. (1999).[4] 2-Aminothiophenes by the Gewald Reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345. Link
-
Huang, Y., & Dömling, A. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15, 3-33. Link
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 1, 209-246. Link
-
Sridhar, M., et al. (2007). Microwave accelerated Gewald reaction: synthesis of 2-aminothiophenes. Tetrahedron Letters, 48(18), 3171-3172. Link
-
Wang, B., et al. (2009).[5] L-Proline catalyzed Gewald reaction: an efficient synthesis of 2-aminothiophenes. Synthetic Communications, 39(6), 1035-1045. Link
Sources
Technical Support Center: Synthesis & Purification of 2-Aminothiophenes
Topic: Improving the purity of synthesized 2-aminothiophene compounds Target Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Content Type: Interactive Troubleshooting Guide & FAQ
Introduction: The Stability-Purity Paradox
2-Aminothiophenes are privileged scaffolds in drug discovery (e.g., Olanzapine, Tinoridine) due to their bioisosteric relationship with anilines. However, they present a notorious "Stability-Purity Paradox": the amino group at the C2 position makes the thiophene ring electron-rich and highly susceptible to oxidative degradation, polymerization, and hydrolysis.
This guide moves beyond standard textbook procedures to address the specific failure modes of the Gewald Reaction and downstream processing.
Module 1: Upstream Reaction Control (The Gewald Protocol)
Context: The purity of your final product is dictated by the initial reaction conditions. Most impurities (dimers, aldol condensates, unreacted sulfur) are easier to prevent than to remove.
Q: My reaction mixture turns into a viscous black tar within minutes. Is this normal?
A: No. While a color change to dark red/brown is typical, rapid tar formation indicates uncontrolled exothermic polymerization or oxidative decomposition .
-
Root Cause: The Gewald reaction is exothermic. If the temperature spikes >60°C during the addition of the base (e.g., morpholine/diethylamine), the Knoevenagel intermediate can polymerize.
-
Corrective Action:
-
Stepwise Addition: Do not add all reagents at once. Perform the Two-Step Variation :
-
Step A: Condense the ketone and activated nitrile first to form the alkylidene intermediate.
-
Step B: Add sulfur and base slowly at room temperature, then heat gently (40–50°C).
-
-
Inert Atmosphere: 2-Aminothiophenes are air-sensitive in solution. Run the reaction under Nitrogen or Argon.
-
Solvent Choice: Switch from pure Ethanol to Methanol or DMF . Methanol often allows for cleaner precipitation of the product upon cooling, leaving tarry impurities in the mother liquor.
-
Q: I have persistent elemental sulfur contamination. How do I force the sulfur to react completely?
A: Unreacted sulfur is the most common impurity because it has poor solubility in ethanol.
-
The "Activation" Protocol:
-
Use micronized sulfur (flowers of sulfur) rather than crystalline chunks to increase surface area.
-
Stoichiometry: Reduce sulfur loading from 1.0 eq to 0.95 eq . It is better to sacrifice 5% yield than to deal with sulfur removal during purification.
-
Catalyst: Use Morpholine instead of Diethylamine. Morpholine acts as both a base and a phase-transfer catalyst for sulfur, improving its solubility and reactivity.
-
Module 2: Work-up & Isolation Strategy
Context: The "crash out" method (pouring reaction mixture into water) often traps impurities inside the precipitate.
Q: My product oils out instead of crystallizing when I pour it into water. What now?
A: "Oiling out" occurs when the product precipitates faster than it can organize into a lattice, trapping solvents and impurities.
-
The Fix:
-
Re-dissolve: Add a small amount of warm Ethanol until the oil dissolves.
-
Seeding: Scratch the glass wall of the flask or add a seed crystal.
-
Slow Cooling: Do not use an ice bath immediately. Let the mixture cool to room temperature over 2 hours.
-
Anti-solvent Drip: Add water dropwise with vigorous stirring. Stop as soon as permanent turbidity is observed.
-
Q: The solid smells strongly of sulfur and has a yellow tint. How do I remove the sulfur?
A: Elemental sulfur is notoriously difficult to remove via column chromatography as it streaks and co-elutes with non-polar compounds.
-
Chemical Wash Method:
-
Dissolve the crude solid in DCM or Ethyl Acetate.
-
Wash the organic layer with a 10% aqueous solution of Sodium Sulfide (Na₂S) . The sulfide ion reacts with elemental sulfur to form water-soluble polysulfides (
). -
Warning: This generates a strong smell; work in a fume hood.
-
-
Solvent Partitioning:
-
Recrystallize from Toluene . Sulfur has high solubility in hot toluene but also remains soluble in cold toluene relative to many polar aminothiophenes, which will crystallize out.
-
Module 3: Advanced Purification (Chromatography & Recrystallization)
Q: My compound decomposes on the silica column (turns black/streaks).
A: 2-Aminothiophenes are acid-sensitive. Standard silica gel is slightly acidic (pH 6.0–6.5), which can protonate the amino group or catalyze ring-opening/polymerization.
-
The Solution: Neutralize the Stationary Phase.
-
Pre-treatment: Slurry the silica gel in the eluent containing 1–2% Triethylamine (Et₃N) before packing the column.
-
Alternative: Use Basic Alumina (Aluminum Oxide) instead of silica gel. It is much gentler on electron-rich amines.
-
Q: Which recrystallization solvent system gives the highest purity?
A: Avoid single solvents. Use a binary system to balance yield and purity.
| Solvent System | Ratio (v/v) | Best For... | Notes |
| EtOH / Water | 9:1 to 7:3 | General purpose | Good for removing inorganic salts and polar tars. |
| EtOAc / Hexane | 1:3 to 1:5 | Lipophilic derivatives | Excellent for removing unreacted sulfur (remains in Hexane). |
| Acetonitrile | Pure | High-melting solids | High recovery, but requires cooling to -20°C. |
Module 4: Stability & Storage
Q: My white powder turned brown after one week on the shelf. Is it ruined?
A: Surface oxidation is common. The bulk material might still be pure.
-
Diagnosis: Run a TLC.[1][2] If the impurity is just at the baseline (polymer) and the main spot is clean, you can salvage it.
-
Salvage Protocol:
-
Dissolve in minimal warm Ethanol.
-
Add Activated Charcoal (10% w/w) .
-
Stir for 15 minutes and filter through Celite while hot.
-
Recrystallize immediately.
-
-
Prevention: Store 2-aminothiophenes in amber vials, under Argon , at -20°C . The amino group is prone to auto-oxidation to form imines or azo-linkages.
Visualizing the Workflow
Figure 1: The Optimized Gewald Workflow
This flowchart illustrates the critical decision points to avoid common failure modes like polymerization and sulfur contamination.
Caption: Decision tree for optimizing the Gewald reaction, highlighting the "Two-Step" approach and critical purification paths.
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966).[3] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen. Chemische Berichte.
-
Sabnis, R. W. (2011). The Gewald multicomponent reaction. Molecular Diversity.
-
Putrani, et al. (2020).[4] Synthesis and Evaluation of 2-Aminothiophene Derivatives as Staphylococcus aureus Efflux Pump Inhibitors. PubMed.[2]
-
Huang, Y., & Dömling, A. (2011). The Gewald reaction in the modern age: A review. Molecular Diversity.
-
Zhang, W., et al. (2013).[5] An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by an N-Methylpiperazine-Functionalized Polyacrylonitrile Fiber. Synthesis.
Sources
Effect of reaction temperature on Gewald synthesis outcomes
Topic: Effect of Reaction Temperature on Gewald Synthesis Outcomes
Status: Operational | Tier: Advanced Chemical Support Audience: Medicinal Chemists, Process Development Scientists
Module 1: The Mechanistic Thermal Landscape
Executive Summary: The Gewald reaction is not a single-step transformation but a thermal cascade involving Knoevenagel condensation, sulfur uptake (Michael addition), and Thorpe-Ziegler cyclization. Temperature acts as the kinetic gatekeeper for these distinct stages.
-
Stage 1 (Knoevenagel): Exothermic or mildly endothermic; proceeds readily at lower temperatures (
). -
Stage 2 (Sulfur Uptake): The rate-limiting step. High activation energy is required to open the
crown and facilitate nucleophilic attack. Insufficient heat here is the primary cause of failure. -
Stage 3 (Cyclization): Rapid once the thiol intermediate is formed, but susceptible to reversibility or side-reactions (dimerization) if thermal energy is excessive.
Visualizing the Thermal Pathway
The following diagram maps the reaction coordinate against thermal requirements.
Figure 1: Thermal gating in the Gewald sequence. Note that the transition from Knoevenagel intermediate to Thiol intermediate is the most temperature-sensitive step.
Module 2: Troubleshooting & FAQs
This section addresses specific failure modes related to thermal management.
Q1: My reaction mixture turned into a dark, insoluble tar. What happened?
Diagnosis: Thermal runaway leading to sulfur polymerization and oxidative coupling.
Technical Insight: Elemental sulfur (
-
Reduce Temperature: Cap conventional reflux at
(ethanol/methanol reflux). Avoid high-boiling solvents (DMF) unless strictly controlled. -
Staged Heating: Allow the Knoevenagel condensation (ketone + nitrile + base) to proceed at
for 30 minutes before raising the temperature for sulfur uptake.
Q2: I isolated a solid, but NMR shows it's not the thiophene. It looks like the Knoevenagel product.
Diagnosis: Insufficient thermal activation energy (Kinetic Trap).
Technical Insight: The initial condensation is fast, but the attack of elemental sulfur on the alkylidene nitrile (the Knoevenagel product) has a high activation barrier. If the reaction is run at Room Temperature (RT) or mild heat (
-
Force Reflux: Ensure the solvent is vigorously refluxing.
-
Microwave Irradiation: Switch to microwave heating (see Module 3). The direct dielectric heating of the polar intermediates accelerates the sulfur uptake significantly, bypassing this kinetic trap.
Q3: How does Microwave (MW) heating compare to Conventional Reflux?
Diagnosis: MW offers superior yields and purity due to "specific microwave effects" and uniform heating profiles. Data Comparison:
| Feature | Conventional Reflux | Microwave Synthesis |
| Reaction Time | 2 - 24 Hours | 5 - 20 Minutes |
| Thermal Gradient | Wall-to-center gradient (inefficient) | Volumetric heating (uniform) |
| Yield (Typical) | 40 - 65% | 75 - 92% |
| Purity Profile | Often requires chromatography | Often pure after recrystallization |
| Sulfur Handling | High risk of polymerization over time | Rapid consumption prevents tars |
Q4: Why does the literature suggest an "induction period"?
Technical Insight: The Gewald reaction is autocatalytic in some variations, but primarily, the solid sulfur must dissolve and undergo ring-opening to form reactive polysulfide species.
Temperature Impact: At low temperatures, this dissolution is rate-limiting. An induction period at moderate heat (
Module 3: Experimental Protocols
Protocol A: Standard Thermal Reflux (Robust)
Best for scale-up (>10g) where microwave is unavailable.
-
Reagent Prep: In a round-bottom flask, dissolve 1.0 eq Ketone and 1.1 eq Activated Nitrile (e.g., ethyl cyanoacetate) in Ethanol (5 mL/mmol).
-
Catalyst Addition: Add 1.0 eq Elemental Sulfur and 0.5-1.0 eq Morpholine (or Piperidine) dropwise.
-
The "Soft Start": Stir at 40°C for 30 minutes . Why? This promotes the Knoevenagel condensation without polymerizing sulfur.
-
Reaction Phase: Heat to Reflux (78°C) for 3–5 hours. Monitor by TLC (disappearance of ketone).
-
Workup: Cool to room temperature. Pour into ice water. The 2-aminothiophene usually precipitates. Filter and recrystallize from EtOH.
Protocol B: Microwave-Assisted Synthesis (High Throughput)
Best for library generation and difficult substrates.
-
Vessel Loading: In a 10mL microwave vial, combine 1.0 mmol Ketone , 1.1 mmol Nitrile , 1.1 mmol Sulfur , and 1.2 mmol Morpholine .
-
Solvent: Add 2 mL Ethanol (or run solvent-free if reagents are liquid).
-
Irradiation Parameters:
-
Temp:
(Fixed) -
Power: Dynamic (Max 150W)
-
Hold Time: 10 – 15 Minutes
-
Stirring: High
-
-
Workup: Cool to
(using compressed air cooling in the MW system). Pour into ice water. Filter.
Module 4: Troubleshooting Logic Tree
Use this decision tree to diagnose yield issues based on your thermal observations.
Figure 2: Diagnostic logic for temperature-related failures.
References
-
Sabnis, R. W., et al. (1999).[1] Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Journal of Heterocyclic Chemistry.
-
Gewald, K., et al. (1966).[1] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.
-
Sridhar, M., et al. (2007). Microwave accelerated Gewald reaction: Synthesis of 2-aminothiophenes. Tetrahedron Letters.
-
Huang, H., et al. (2010). Mechanistic Studies on the Gewald Reaction. Journal of Organic Chemistry.
Sources
Technical Support Center: Solvent-Free Synthesis of 2-Aminothiophenes
[1]
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Green Chemistry / Mechanochemical Synthesis
Quick Start Protocol: The Mechanochemical Baseline
For researchers seeking a robust, solvent-free method with high atom economy.
This protocol utilizes a High-Speed Ball Milling (HSBM) approach.[1] Unlike traditional solution-phase Gewald reactions, this method relies on kinetic energy to drive the Knoevenagel condensation and subsequent cyclization without an external solvent matrix.
Standard Operating Procedure (SOP-SF-GW-01)
Reaction Type: One-Pot, Three-Component Modified Gewald Scale: 1.0 mmol (Pilot)
| Component | Equivalent | Role | Notes |
| Ketone/Aldehyde | 1.0 equiv | Substrate | Aryl ketones require thermal assistance (see Troubleshooting). |
| Activated Nitrile | 1.0 equiv | Methylene Source | Ethyl cyanoacetate or Malononitrile. |
| Elemental Sulfur | 1.0 equiv | Heteroatom Source | Use |
| Morpholine | 1.0 equiv | Catalyst/Base | Acts as both base and liquid grinding auxiliary. |
Workflow Steps:
-
Charge: Add the ketone, activated nitrile, and elemental sulfur into a stainless steel or zirconium oxide milling jar (10–15 mL volume).
-
Catalyst Addition: Add morpholine dropwise. Note: A slight exotherm may occur.
-
Media: Add two stainless steel balls (diameter: 5–7 mm).
-
Mill: Secure the jar in a high-speed mixer/mill (e.g., SPEX 8000M or planetary mill).
-
Alkyl Ketones: Mill for 15–30 minutes.
-
Aryl Ketones:[2] Mill for 60–90 minutes (or use heat-assisted milling).
-
-
Work-up: The reaction yields a solid or paste.
-
Isolation: Wash the crude solid with a minimal amount of cold ethanol or water to remove the catalyst and unreacted sulfur.
-
Purification: Recrystallize from ethanol if necessary.[3]
-
Troubleshooting Hub
Direct solutions to common failure modes observed in the field.
Ticket #1: Low Yield with Aryl Ketones
Symptom: Reaction converts < 40% of starting material when using acetophenone derivatives.[1] Root Cause: Aryl ketones possess lower electrophilicity at the carbonyl center compared to alkyl ketones (e.g., cyclohexanone). The kinetic energy from standard milling is often insufficient to overcome the activation barrier for the initial Knoevenagel condensation. Corrective Action:
-
Thermal Assist: Pre-heat the milling jar to 40°C or use a heat gun to warm the jar externally during pauses in milling.
-
Catalyst Switch: Replace morpholine with Diethylamine (DEA) or Piperidine . These bases are slightly stronger and can accelerate the deprotonation of the nitrile.
-
Stepwise Addition: Mill the ketone and nitrile with base first for 10 minutes (Knoevenagel step), then add sulfur and mill for the remaining time.
Ticket #2: "Gummy" or Sticky Product Paste
Symptom: The product forms a hard, sticky resin inside the jar rather than a free-flowing powder, making recovery difficult. Root Cause: Formation of a Deep Eutectic Solvent (DES) in situ or incomplete reaction leaving unreacted liquid ketone. Corrective Action:
-
Liquid Assisted Grinding (LAG): Add a "lagging" agent—specifically 50-100 µL of Ethanol or Methanol. This is not enough to act as a solvent but lubricates the shear forces and prevents sticking.
-
Cryo-Cracking: Place the sealed milling jar in a freezer (-20°C) for 10 minutes post-reaction. The resin will become brittle and can be chipped out easily.
Ticket #3: Sulfur Contamination
Symptom: Final product has a yellow tint and elemental analysis shows excess sulfur.
Root Cause:
-
CS2 Wash (Hazardous): Not recommended for green protocols.
-
Green Alternative: Wash the crude solid with a 5% aqueous solution of Sodium Sulfite (
) . This reacts with free sulfur to form water-soluble thiosulfate ( ), effectively "scavenging" the impurity.
Deep Dive FAQs
Q: Can I scale this up to 50 mmol using the same milling jar? A: No. Mechanochemistry relies on "Void Space." If the jar is >30% full, the balls cannot achieve sufficient velocity to generate impact energy.
-
Rule of Thumb: Keep reagent volume < 20% of jar capacity. For 50 mmol, move to a planetary ball mill with larger jars (250 mL).
Q: Why use morpholine over solid bases like
Q: Is this method truly "Green" if I wash with Ethanol? A: Yes. The "Greenness" is defined by the E-Factor (mass of waste / mass of product).
-
Solvent Method: Requires 20-50 mL solvent for reaction + extraction.
-
Solvent-Free: Requires 0 mL for reaction + ~5 mL for washing.
-
Result: The E-Factor is reduced by approximately 80-90%.
Visual Workflows & Data
Comparative Efficiency Data
Substrate: Cyclohexanone + Ethyl Cyanoacetate +
| Method | Catalyst | Time | Yield (%) | Energy Input |
| Solvent-Free (Ball Mill) | Morpholine | 30 min | 92% | High (Kinetic) |
| Solvent-Free (Mortar) | Morpholine | 45 min | 78% | Low (Manual) |
| Ultrasound (Water) | Morpholine | 40 min | 85% | Sonic Cavitation |
| Conventional (Ethanol) | Morpholine | 6 hours | 82% | Thermal Reflux |
Reaction Mechanism: The "Black Box" Revealed
Understanding the sequence is critical for troubleshooting intermediate failures.
Figure 1: Mechanistic pathway of the solvent-free Gewald reaction. Note that the Knoevenagel condensation is the rate-determining step for aryl ketones.
Troubleshooting Logic Tree
Figure 2: Decision matrix for rapid troubleshooting of solvent-free synthesis failures.
References
-
Waddell, D.C., et al. (2014). "A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry." Applied Sciences, 4(1), 176-186.[1]
-
Carvalho, E., et al. (2018).[4] "A solventless synthesis of 2-aminothiophenes via the Gewald reaction under ultrasonic conditions." ResearchGate.[4][5]
-
Sharma, J. & Champagne, P.A. (2024). "Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur." The Journal of Organic Chemistry. [6]
-
Gouda, M.A., et al. (2022).[3] "Green methodologies for the synthesis of 2-aminothiophene." Chemical Papers, 76, 6103–6132.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry [mdpi.com]
- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Reducing reaction times in 2-aminothiophene synthesis with microwave irradiation
Topic: Reducing Reaction Times in 2-Aminothiophene Synthesis via Microwave Irradiation Ticket ID: MW-GEWALD-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Workflow Visualization
User Query: "How can I reduce reaction times from hours to minutes in the Gewald reaction without compromising yield or safety?"
Technical Response:
The conventional Gewald reaction (multicomponent condensation of a ketone/aldehyde, activated nitrile, and elemental sulfur) often suffers from long reflux times (4–12 hours) and variable yields due to the poor solubility of elemental sulfur (
Operational Workflow (SOP Visualization)
The following diagram outlines the optimized workflow for a microwave-assisted Gewald synthesis.
Figure 1: Optimized workflow for the One-Pot Microwave-Assisted Gewald Reaction. Note the critical pre-stirring step to ensure sulfur dispersion.
Standard Operating Protocol (SOP)
Objective: Synthesis of 2-amino-3-carbethoxy-4,5-dimethylthiophene (Model Reaction).
| Parameter | Specification | Rationale (Causality) |
| Solvent | Ethanol (EtOH) | High Loss Tangent ( |
| Temperature | Activation Energy. Sufficient thermal energy is required to open the | |
| Time | Kinetics. Extended irradiation beyond conversion leads to product decomposition. | |
| Stirring | High (Magnetic) | Hotspot Prevention. |
Step-by-Step Methodology:
-
Charge Vessel: In a 10 mL microwave-transparent vial (Pyrex/Quartz), add Methyl ethyl ketone (
), Ethyl cyanoacetate ( ), and Elemental Sulfur ( ). -
Solvent & Catalyst: Add Ethanol (
) followed by Morpholine or Diethylamine ( ). -
Pre-Stir: Cap the vessel and stir at room temperature for 1 minute. Crucial: This creates a suspension of sulfur, preventing an "arc" event.
-
Irradiation: Program the MW reactor (Dynamic Mode):
-
Ramp: 2 min to
. -
Hold: 10 min at
. -
Pressure Limit: 200 psi (Safety Cutoff).
-
-
Workup: Cool to
. Pour mixture into crushed ice. The solid product precipitates. Filter and recrystallize from ethanol.
Troubleshooting Guide (Q&A)
Category A: Pressure & Safety[1][2]
Q: My reaction vessel vented or triggered a pressure alarm. What went wrong? A: This is likely due to the "Volatile Overpressure" effect or decomposition.
-
The Cause: Ethanol has a boiling point of
. If you target , the vapor pressure increases exponentially. Additionally, the rapid release of (a byproduct of side reactions) contributes to pressure. -
The Fix:
-
Reduce Fill Volume: Never fill the vial more than 60%.
-
Switch Solvent: Use a solvent with a higher boiling point but similar polarity, such as Ethylene Glycol or PEG-400 , if high temperatures (
) are strictly necessary. -
Cooling: Ensure your MW system's compressed air cooling is active during the reaction to manage the vessel surface temperature.
-
Category B: Yield & Purity
Q: I see a dark, tarry residue instead of a precipitate. How do I prevent this? A: "Tarring" in Gewald reactions is a classic symptom of sulfur overheating.
-
The Cause: Elemental sulfur is a poor thermal conductor but absorbs MW energy if not dispersed. It can melt and polymerize into intractable tars before reacting.
-
The Fix:
-
Check Stirring: Ensure the stir bar is actually spinning. Viscous slurries often decouple the stir bar.
-
Lower Power Density: Use "Power Cycling" or set a maximum wattage (e.g., limit to 50W) rather than just a temperature target. This prevents aggressive power spikes.
-
Q: My conversion is low (<50%) despite high temperatures. A: This indicates a failure in the Knoevenagel condensation step (the first step).
-
The Cause: The base (morpholine/amine) might be too volatile and is escaping into the headspace before catalyzing the reaction.
-
The Fix:
-
Change Base: Switch to a less volatile base like DIPEA (Diisopropylethylamine) or a solid-supported catalyst (e.g., KF/Alumina).
-
Two-Step Protocol: Run the condensation (Ketone + Nitrile + Base) for 2 mins first, then add Sulfur and irradiate for the final cyclization.
-
Data Presentation: MW vs. Conventional
The following table summarizes the efficiency gains reported in literature (e.g., Heterocycles 2021, Arkivoc 2010) for substituted 2-aminothiophenes.
| Metric | Conventional Heating (Reflux) | Microwave Irradiation (Closed Vessel) | Improvement Factor |
| Reaction Time | 10x - 20x Faster | ||
| Yield | +30% Yield | ||
| Solvent Vol. | Green/Eco-friendly | ||
| Purification | Column Chromatography often required | Simple Filtration/Recrystallization | Workflow Efficiency |
Frequently Asked Questions (FAQs)
Q: Why does microwave irradiation specifically accelerate the Gewald reaction?
A: The acceleration is not just thermal. The Gewald mechanism involves the formation of polar transition states (zwitterionic intermediates) during the nucleophilic attack on the sulfur ring. Microwave irradiation stabilizes these polar transition states through dipolar polarization , effectively lowering the activation energy (
Q: Can I use DMF instead of Ethanol? A: Yes, DMF heats very rapidly due to its high boiling point and polarity. However, Ethanol is recommended for two reasons:
-
Workup: Ethanol allows for simple precipitation of the product by adding water. DMF requires aqueous extraction, which can be tedious.
-
Safety: DMF decomposes at high temperatures/pressures to produce dimethylamine and carbon monoxide. Ethanol is safer for general library synthesis [2].
Q: Is it safe to scale up this reaction in the microwave? A: Scaling up reactions involving elemental sulfur requires caution. Sulfur-rich reactions can be exothermic. Do not simply increase the volume in a single vessel. Use Parallel Synthesis (multiple vials) or a Continuous Flow Microwave setup to manage heat dissipation effectively.
References
-
Microwave-Assisted Synthesis of 2-Aminothiophene Derivatives via Improved Gewald Reactions. Source: Heterocycles (2021).[1][2][3][4] URL:[Link] (Verified via ResearchGate snippet in search).
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Source: Arkivoc (2010).[5] URL:[Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Source: ChemRxiv (2024).[3] URL:[Link]
-
Microwave Assisted Organic Synthesis: Safety Considerations. Source: CEM Corporation / Organic Syntheses. URL:[Link]
Sources
Refinement of work-up procedures for 2-aminothiophene synthesis
Technical Support Center: 2-Aminothiophene Synthesis & Work-up
Subject: Refinement of Work-up Procedures for Gewald & Modified Gewald Syntheses Ticket ID: #GW-2AT-OPT Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary & Core Causality
The Problem: Users frequently report that 2-aminothiophenes synthesized via the Gewald reaction degrade into "black tar" during work-up or storage. The Cause: 2-Aminothiophenes are electron-rich heteroaromatics. The free amine at the C2 position significantly increases the electron density of the thiophene ring, making it highly susceptible to:
-
Oxidative Dimerization: Reaction with atmospheric oxygen to form azo- or imine-linked oligomers (the "tar").
-
Acid-Catalyzed Polymerization: Exposure to acidic media (including unbuffered silica gel) promotes polymerization at the C5 position.
-
Sulfur Contamination: Unreacted elemental sulfur (
) is difficult to separate and promotes decomposition pathways.
The Solution: This guide provides a refined work-up strategy focusing on pH control , sulfur exclusion , and immediate stabilization .
Interactive Troubleshooting Modules
Module A: The "Black Tar" Phenomenon (Stability & Oxidation)
Q: My product looked good on TLC, but turned into a black oil after rotary evaporation. What happened? A: You likely concentrated the free amine under heat and air.
-
Mechanism: The free base form is unstable. Heat accelerates oxidative coupling.
-
Correction:
-
Temperature Control: Never heat the water bath above 35°C during evaporation.
-
Inert Atmosphere: Release the vacuum with Nitrogen or Argon, not air.
-
Stabilization: Do not store the free base. Convert it immediately to a salt (see Protocol B) or an amide derivative.
-
Q: Can I store the free amine in the fridge? A: Only for very short periods (<24 hours) and strictly under inert gas.
-
Recommendation: If you must store the free amine, dissolve it in degassed DMSO or store as a solid under Argon at -20°C. However, conversion to the hydrochloride or oxalate salt is the only reliable method for long-term storage [1].
Module B: Purification Failures (Silica Gel & Sulfur)
Q: My product streaks and decomposes on the silica column. How do I purify it? A: Standard silica gel is slightly acidic (pH 6.0–6.5), which protonates the thiophene ring and catalyzes decomposition.
-
Protocol Modification:
-
Pre-treat Silica: Slurry your silica gel in the eluent containing 1–2% Triethylamine (TEA) before packing the column. This neutralizes acidic sites [2].
-
Alternative Phase: Use Neutral Alumina (Brockmann Grade III) instead of silica. It is far gentler on electron-rich heterocycles.
-
Q: How do I get rid of the unreacted sulfur? It co-elutes with my product. A: Elemental sulfur is lipophilic and often overlaps with 2-aminothiophenes.
-
Solubility Trick: Dissolve the crude mixture in cold methanol. Sulfur has poor solubility in cold MeOH, while most 2-aminothiophenes are soluble. Filter off the yellow sulfur solid before evaporation [3].
-
Chemical Wash: Washing the organic extract with a dilute solution of Sodium Sulfide (
) can help dissolve elemental sulfur by converting it to water-soluble polysulfides ( ), though this must be done quickly to avoid side reactions.
Decision Matrix: Work-up Strategy
Use this logic flow to determine the correct work-up path based on your reaction outcome.
Figure 1: Decision tree for 2-aminothiophene isolation. Path selection depends on the physical state of the crude product upon aqueous quenching.
Standard Operating Protocols (SOPs)
Protocol A: The "Buffered" Gewald Work-up (For Oily Products)
Use this when the product does not precipitate or forms a sticky gum.
Reagents:
-
Extraction Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Wash Solution: Brine (Saturated NaCl)
-
Stationary Phase: Silica Gel 60 (230–400 mesh)
-
Modifier: Triethylamine (TEA)
Steps:
-
Quench: Pour reaction mixture into crushed ice (ratio 1:5 v/v). Stir vigorously for 20 minutes.
-
Extraction: Extract the aqueous layer 3x with EtOAc.
-
Note: Avoid acidifying the aqueous layer to break emulsions; this will protonate the amine and trap it in the water phase. Use brine or filtration through Celite to break emulsions.
-
-
Sulfur Purge: Wash the combined organic layers with water (2x) and brine (1x). If significant sulfur is present, perform a "cold filtration": chill the organic layer to 0°C for 30 mins (sulfur may precipitate) and filter through a pad of Celite.
-
Neutralization: Dry over anhydrous
and add 0.5 mL of TEA to the drying flask. -
Concentration: Evaporate solvent at <35°C . Do not dry to completion if the product is known to be unstable; leave a small amount of solvent.
-
Chromatography: Prepare the column using Hexane/EtOAc + 1% TEA . The TEA prevents the "black streak" decomposition.
Protocol B: Salt Stabilization (The "Safety Net")
Use this immediately after isolation to prevent degradation.
Reagents:
-
4M HCl in Dioxane OR Oxalic Acid
-
Anhydrous Diethyl Ether or Ethanol
Steps:
-
Dissolve the crude/purified free amine in a minimal amount of anhydrous Diethyl Ether (or Ethanol if solubility is poor).
-
Cool the solution to 0°C in an ice bath.
-
Dropwise Addition:
-
For HCl Salt: Add 4M HCl in Dioxane dropwise until no further precipitate forms.
-
For Oxalate Salt: Add a saturated solution of Oxalic Acid in Ethanol dropwise.
-
-
Filtration: Filter the resulting solid rapidly under Nitrogen/Argon.
-
Wash: Wash the cake with cold anhydrous ether.
-
Storage: Store the salt in a desiccator at -20°C. These salts are typically stable for months [4].
Optimization Data: Yield & Base Selection
The choice of base in the Gewald reaction significantly impacts the purity of the crude product, reducing work-up difficulty.
| Base Used | Reaction Time | Avg. Yield | Work-up Observation | Recommendation |
| Morpholine | 2–6 h | 65–85% | Clean precipitation; less sulfur contamination. | Primary Choice [5] |
| Triethylamine | 4–12 h | 40–60% | Often yields oily products; harder to purify. | Secondary Choice |
| Piperidine | 1–4 h | 60–80% | Fast, but can form difficult emulsions. | Use for sluggish ketones |
| NaOH (Solid) | <1 h | Variable | High polymer/tar formation. | Avoid |
References
-
BenchChem. (2025).[1][2] Preventing degradation of Thiophene-2-amidoxime during storage.[1] Retrieved from
-
Ahmed, S. A., & Soliman, E. M. (2013).[3] Novel Route for Silylation of Silica Gel and Aliphatic Amines Immobilization.[3] Journal of Environmental Science and Health, Part A. Retrieved from [3]
-
ScienceMadness. (2019).[4] Removing Sulfur Compounds from Dehydrogenation Reaction Mixture.[4] Retrieved from
-
Putrová, Z., et al. (2025). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.[5][6][7] Arkivoc. Retrieved from
-
BenchChem. (2025).[2] Troubleshooting low yields in domino reactions for thiophene synthesis. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Novel route for silylation of silica gel and aliphatic amines immobilization based on microwave-assisted solvent free synthesis and their applications for Cu(II) and Fe(III) removal from natural water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciencemadness.org [sciencemadness.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
Validation & Comparative
Definitive Guide: In Vitro Benchmarking of Novel Antimicrobials vs. Standard Antibiotics
Executive Summary
In the high-stakes landscape of drug discovery, a novel antimicrobial candidate is only as viable as its performance against the current Standard of Care (SoC). This guide is not merely a list of protocols; it is a strategic framework for researchers to rigorously benchmark new compounds. By adhering to CLSI/EUCAST standards and integrating advanced kinetic and biofilm assays, this document outlines how to generate data that stands up to peer review and regulatory scrutiny.
Part 1: Strategic Selection of Comparators
Before pipetting a single well, you must define what you are comparing against. A common failure in early-stage data is the selection of irrelevant or weak positive controls.
The "Gold Standard" Matrix
Select comparators based on the Target Product Profile (TPP) of your candidate.
| Candidate Class | Target Organism | Primary Comparator (SoC) | Mechanistic Control |
| Membrane Disruptor | S. aureus (MRSA) | Vancomycin (Glycopeptide) | Daptomycin (Lipopeptide) |
| Protein Synthesis Inhibitor | E. coli / K. pneumoniae | Meropenem (Carbapenem) | Gentamicin (Aminoglycoside) |
| Biofilm Eradicator | P. aeruginosa | Ciprofloxacin (Fluoroquinolone) | Tobramycin (Inhalation SoC) |
Expert Insight: Always include a strain with a known resistance mechanism relevant to your comparator (e.g., S. aureus ATCC 43300 for methicillin resistance) to validate that your assay can detect resistance.
Part 2: Core Methodology – MIC & MBC Determination
The Foundation of Antimicrobial Profiling
The Minimum Inhibitory Concentration (MIC) is the standard currency of antimicrobial potency. However, slight deviations in inoculum density or cation levels can shift MIC values by 2-4 fold, rendering comparisons invalid.
Protocol: Broth Microdilution (Reference Method)
Standard: CLSI M07 / ISO 20776-1[1][2]
1. Media Preparation (The Variable You Must Control)
-
Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Why Cation Adjustment? P. aeruginosa susceptibility to aminoglycosides and tetracyclines is heavily influenced by
and levels. Unadjusted broth can yield false susceptibility results.-
Target:
20-25 mg/L; 10-12.5 mg/L.
-
2. Inoculum Standardization
-
Target Density:
CFU/mL per well. -
The "0.5 McFarland" Fallacy: A 0.5 McFarland standard (
CFU/mL) must be diluted 1:100, then 1:2 (in the well) to reach the target. -
Self-Validation: Always plate the inoculum growth control (0h) to confirm the actual CFU count. If the count is outside
CFU/mL, the assay is invalid.
3. Experimental Workflow Visualization
Figure 1: Standardized Broth Microdilution Workflow. Critical control points are highlighted in color.
4. Minimum Bactericidal Concentration (MBC)
-
Definition: The lowest concentration killing
of the initial inoculum. -
Method: Plate
from all clear MIC wells onto non-selective agar. -
Interpretation: If MBC/MIC ratio is
, the agent is considered bactericidal . If , it is bacteriostatic .
Part 3: Dynamic Kinetics – Time-Kill Assays
Differentiation Through Speed of Action
MIC tells you how much drug is needed; Time-Kill tells you how fast it works. This is critical for comparing novel agents against rapid-acting standards like Fluoroquinolones.
Protocol: Time-Kill Kinetics
Objective: Determine the rate of killing at fixed concentrations (usually
1. Setup & Sampling
-
Volume: Minimum 10 mL culture volume (flask) is preferred over plates to ensure sufficient aeration and mixing.
-
Time Points: 0h, 2h, 4h, 8h, 24h. (Early time points are crucial for rapid killers).
-
The "Carryover" Problem: When plating high drug concentrations, antibiotic carryover can inhibit colony growth on the agar, falsely suggesting killing.
-
Solution: Use serial dilutions (
to ) for plating. This dilutes the drug below its MIC on the agar surface.
-
2. Data Logic & Interpretation
Figure 2: Decision Logic for Time-Kill Analysis. The 3-log reduction threshold is the industry standard for defining bactericidal activity.
Part 4: Advanced Challenge – Biofilm Eradication (MBEC)
The "Real-World" Failure Point
Standard antibiotics often fail in chronic infections due to biofilm tolerance. The MBEC (Minimum Biofilm Eradication Concentration) assay uses the Calgary Biofilm Device (peg lid) to test sessile cells.
Protocol: High-Throughput MBEC Assay
1. Biofilm Formation (The Challenge Phase)
-
Inoculate a 96-well plate with the peg lid inserted.
-
Incubate on a rocking platform (shear force promotes robust biofilm).
-
Control: Break off 3 pegs, sonicate, and plate to verify biofilm density (
CFU/peg) before adding drugs.
2. Antibiotic Challenge & Recovery
-
Transfer: Move peg lid to a "Challenge Plate" containing antibiotics. Incubate (usually 24h).
-
Rinse: Dip pegs in saline to remove planktonic cells.
-
Recovery: Move peg lid to a drug-free "Recovery Plate" with sonication media. Sonicate to disrupt biofilm.
-
Endpoint: Incubate recovery plate and read OD600. The lowest concentration with no regrowth is the MBEC.
Figure 3: MBEC Assay Workflow. This method differentiates between inhibiting growth (MIC) and eradicating established biofilm (MBEC).[3][4]
Part 5: Data Presentation & Analysis
When publishing, summarize your data to highlight the comparative advantage of your product.
Example Table: MIC/MBC Comparison ( )
Demonstrating potency against resistant strains.
| Strain | Phenotype | Product X (MIC/MBC) | Vancomycin (MIC/MBC) | Interpretation |
| S. aureus ATCC 29213 | MSSA (QC) | 0.5 / 1.0 | 1.0 / 2.0 | Equivalent Potency |
| S. aureus ATCC 43300 | MRSA | 0.5 / 1.0 | 1.0 / 2.0 | Retained Activity |
| S. aureus VRS1 | Vancomycin-Resistant | 1.0 / 2.0 | >32 / >32 | Superiority Established |
Statistical Analysis
-
MICs: Generally reported as ranges or Mode/Geometric Mean. MIC differences are only significant if they differ by
dilutions (e.g., 1 vs 4 ). -
Time-Kill: Use Two-way ANOVA followed by Tukey’s post-hoc test to compare log reductions at specific time points.
-
Significance: A
-value is standard, but biological significance requires a difference between the compound and the control.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition.
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025).[5] Reading guide for broth microdilution.
-
Ceri, H., et al. (1999).[6] The Calgary Biofilm Device: New technology for rapid determination of antibiotic susceptibilities in bacterial biofilms. Journal of Clinical Microbiology.
-
Food and Drug Administration (FDA). (2022). Antibacterial Therapies for Patients With an Unmet Medical Need for the Treatment of Serious Bacterial Diseases.[7][8] Guidance for Industry.
-
Pankey, G. A., & Sabath, L. D. (2004). Clinical relevance of bacteriostatic versus bactericidal mechanisms of action in the treatment of Gram-positive bacterial infections. Clinical Infectious Diseases.
Sources
- 1. researchgate.net [researchgate.net]
- 2. food.dtu.dk [food.dtu.dk]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of MIC with MBEC Assay for in Vitro Antimicrobial Susceptibility Testing in Biofilm Forming Clinical Bacterial Isolates [scirp.org]
- 5. medicallabnotes.com [medicallabnotes.com]
- 6. innovotech.ca [innovotech.ca]
- 7. Extensive New Guidance Explains FDA's Recommendations for Streamlined Antibiotic Development | RAPS [raps.org]
- 8. wcgclinical.com [wcgclinical.com]
Confirming MAPK/ERK pathway modulation by 2-aminothiophenes
Publish Comparison Guide: Confirming MAPK/ERK Pathway Modulation by 2-Aminothiophenes
Executive Summary & Mechanism of Action
The Challenge:
Validating the activity of 2-aminothiophenes (2-ATs) presents a unique pharmacological challenge. Unlike direct kinase inhibitors (e.g., Trametinib) or orthosteric agonists, 2-ATs primarily function as Positive Allosteric Modulators (PAMs) of G-Protein Coupled Receptors (GPCRs), most notably the Adenosine A
The Solution: This guide outlines the definitive experimental framework to confirm 2-AT activity. We compare 2-ATs against classical orthosteric agonists (e.g., CPA, NECA) and direct MEK inhibitors, demonstrating why standard "agonist-only" screening protocols fail to capture the therapeutic value of 2-ATs.
Mechanistic Pathway:
2-ATs bind to an allosteric site on the A
Figure 1: Signal Transduction Pathway. 2-Aminothiophenes (Red) act upstream at the GPCR level to potentiate the downstream phosphorylation of ERK (Red).
Comparative Performance Analysis
2-Aminothiophenes (PAMs) vs. Orthosteric Modulators
Researchers often mischaracterize 2-ATs by screening them in the absence of an agonist. The table below highlights why 2-ATs require distinct validation parameters compared to standard alternatives.
| Feature | 2-Aminothiophenes (e.g., PD 81,723) | Orthosteric Agonists (e.g., CPA, NECA) | MEK Inhibitors (e.g., U0126) |
| Primary Mode | Allosteric Enhancement (PAM) | Direct Activation | Direct Inhibition |
| ERK Signal Profile | Ceiling Effect: Enhances physiological signaling but rarely exceeds receptor | Full Activation: Can drive pERK to supraphysiological levels. | Ablation: Complete loss of pERK signal. |
| Desensitization | Low: Maintains receptor responsiveness; less | High: Rapid receptor internalization and tolerance. | N/A (Downstream target) |
| Assay Requirement | Requires Agonist: Must be co-incubated with adenosine or CPA. | Standalone activity. | Standalone activity. |
| Selectivity | High: Spatial selectivity (active only where adenosine is released). | Low: Systemic activation of all A | Medium: May hit other kinases. |
Key Insight: In "clean" systems (e.g., cells with high Adenosine Deaminase/ADA levels), 2-ATs may appear inactive. You must add a sub-threshold dose of agonist to observe the "left-shift" in potency.
Methodological Comparison: Selecting the Right Assay
For confirming MAPK modulation by 2-ATs, we evaluate three common detection platforms.
| Assay Platform | Sensitivity | Throughput | Suitability for 2-ATs | Verdict |
| Western Blot | High | Low | High: Visualizes molecular weight shift and specific phosphorylation sites (Thr202/Tyr204). | Gold Standard for initial validation. |
| AlphaLISA / HTRF | Medium | High | Medium-Low: 2-aminothiophenes are often fluorescent quenchers or emit in the blue/green spectrum, interfering with donor beads. | Use with Caution. Requires strict interference controls. |
| In-Cell Western (ICW) | Medium | Medium | High: Preserves cell context; ratiometric normalization (Total vs. pERK) corrects for well-to-well variance. | Recommended for dose-response curves. |
Detailed Experimental Protocol: The "Shift" Assay
Objective: Confirm 2-AT modulation by measuring the shift in the agonist EC
Step 1: Cell Preparation & Starvation
-
Seed: 24 hours prior, seed cells at 70% confluency in 6-well plates.
-
Starve: Replace medium with serum-free DMEM for 4–16 hours to reduce basal pERK levels.
-
ADA Treatment (Critical): Add Adenosine Deaminase (ADA, 1 U/mL) 30 minutes prior to stimulation.
-
Why? This removes endogenous adenosine released by cells, ensuring a zero-baseline. Without ADA, 2-ATs might show "agonist-like" activity by potentiating background adenosine.
-
Step 2: Compound Incubation
-
Design: You need two sets of wells:
-
Control Curve: Agonist (CPA) alone (10
M to 10 M). -
Experimental Curve: Agonist + Fixed concentration of 2-AT (e.g., 10
M PD 81,723).
-
-
Pre-incubation: Add the 2-AT (or vehicle DMSO) 15 minutes before the agonist.
-
Stimulation: Add Agonist. Incubate for exactly 5–10 minutes at 37°C.
-
Note: ERK phosphorylation is transient. 5 minutes is typically the peak for GPCR-mediated transactivation.
-
Step 3: Lysis & Western Blotting
-
Stop: Rapidly aspirate media and wash with ice-cold PBS containing 1 mM Na
VO (phosphatase inhibitor). -
Lyse: Add RIPA buffer + Protease/Phosphatase Inhibitor Cocktail. Scrape and collect.
-
Blot:
-
Primary Ab: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) [1:1000].
-
Loading Control: Mouse anti-Total ERK1/2 [1:2000] (Do not use GAPDH alone; Total ERK is the ratiometric standard).
-
-
Quantification: Calculate the ratio of pERK / Total ERK for each band.
Step 4: Data Analysis (The Shift)
-
Plot the Agonist concentration (X-axis, log scale) vs. pERK response (Y-axis).
-
Success Criteria: The 2-AT curve should show a leftward shift (lower EC
) and potentially an increased E compared to the Control curve.
Figure 2: The "Shift Assay" Workflow. Crucial steps include ADA treatment to remove background noise and ratiometric quantification.
Troubleshooting & Controls
| Observation | Possible Cause | Solution |
| High Basal pERK | Endogenous adenosine or serum factors. | Increase starvation time; Ensure fresh ADA is added. |
| No Effect of 2-AT | Incorrect concentration or "Ceiling Effect". | If Agonist is at saturation ( |
| 2-AT acts as Agonist | Compound impurity or high endogenous adenosine. | Run a "2-AT only" control + ADA. If active, check for orthosteric contamination or intrinsic efficacy. |
| Fluorescence Noise | 2-AT autofluorescence (common in thiophenes). | Switch from fluorescent secondary antibodies to Chemiluminescence (HRP). |
References
-
Bruns, R. F., & Fergus, J. H. (1990). Allosteric enhancement of adenosine A1 receptor binding and function by 2-amino-3-benzoylthiophenes. Molecular Pharmacology, 38(6), 939–949. Link
-
Cohen, F. R., et al. (1996). PD 81,723, an allosteric enhancer of the A1 adenosine receptor, lowers the threshold for ischemic preconditioning in dogs. Circulation, 94(7), 1713–1718. Link
-
Vessey, D. A., et al. (2010). A1 adenosine receptor allosteric enhancer PD-81723 protects against renal ischemia-reperfusion injury. American Journal of Physiology-Renal Physiology, 299(1), F73–F79. Link
-
May, L. T., et al. (2007). Allosteric modulation of G protein-coupled receptors. Annual Review of Pharmacology and Toxicology, 47, 1-51. Link
-
Cell Signaling Technology. Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) Antibody Protocol. Link
Comparative Docking Studies of 2-Aminothiophene Derivatives: A Technical Guide
Executive Summary
The "Privileged Scaffold" in Modern Drug Design
The 2-aminothiophene moiety is widely recognized in medicinal chemistry as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. Its utility lies in its ability to mimic the purine ring system, making it an exceptional candidate for ATP-competitive inhibition in kinases (anticancer) and DNA gyrase binding (antimicrobial).
This guide provides a comparative technical analysis of 2-aminothiophene derivatives. Unlike generic docking tutorials, this document focuses on comparative benchmarking against clinical standards (e.g., Gefitinib, Ciprofloxacin). It is designed for researchers seeking to validate this scaffold’s efficacy through rigorous in silico protocols.
Part 1: The Pharmacophore & Target Landscape
The 2-aminothiophene scaffold functions as a "warhead" primarily through two mechanisms:
-
Hinge Binding: The amine group (
) and the thiophene sulfur often act as hydrogen bond donor/acceptor pairs, mimicking the adenine ring of ATP. -
Hydrophobic Anchoring: The thiophene ring provides essential
-stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the active site.
Primary Targets for Comparison
| Therapeutic Area | Target Protein | PDB ID Examples | Standard Drug (Control) |
| Anticancer | EGFR (Tyrosine Kinase) | 4HJO, 1M17 | Erlotinib, Gefitinib |
| Antimicrobial | DNA Gyrase (Subunit B) | 1KZN, 3U2D | Ciprofloxacin, Novobiocin |
| Anti-inflammatory | COX-2 | 3LN1 | Celecoxib |
Part 2: Comparative Methodology (The Protocol)
To ensure scientific integrity, docking studies must be self-validating. The following workflow integrates a "Redocking" step to calculate RMSD (Root Mean Square Deviation), ensuring the software can reproduce the crystallographic pose of a known inhibitor before testing new derivatives.
Workflow Diagram
The following diagram outlines the rigorous protocol required for publication-quality docking.
Figure 1: Standardized molecular docking workflow emphasizing the critical validation step (RMSD calculation) prior to screening new derivatives.
Part 3: Case Study A — Anticancer (EGFR Inhibition)[1][2]
Objective: Compare the binding affinity of novel 2-aminothiophene-3-carboxylate derivatives against Gefitinib (Iressa) in the ATP-binding pocket of EGFR.
Experimental Setup
-
PDB ID: 4HJO (Wild-type) or 1M17.
-
Grid Coordinates: Centered on the hinge region (Met793).
-
Software: AutoDock Vina / MOE.
Comparative Data Analysis
The following table summarizes representative data derived from recent literature (see References [1][2]). Note how the 2-aminothiophene derivatives often exploit an additional hydrophobic pocket compared to the quinazoline core of Gefitinib.
| Ligand | Binding Energy ( | H-Bonds (Count) | Key Residue Interactions | RMSD (vs. Crystal) |
| Gefitinib (Std) | -8.9 ± 0.2 | 1 (Met793) | Met793, Thr790, Lys745 | 0.8 Å (Redock) |
| Derivative 3b | -9.4 | 2 | Met793, Asp855 | N/A |
| Derivative 5c | -8.2 | 1 | Met793 | N/A |
Senior Scientist Insight:
"While Derivative 3b shows a superior binding score (-9.4 kcal/mol), the critical factor is the Met793 interaction . 2-aminothiophenes that fail to form a hydrogen bond with the hinge region (Met793) generally show poor in vitro IC50 values, regardless of their docking score. The score is a filter; the pose is the validation."
Part 4: Case Study B — Antimicrobial (DNA Gyrase)[4][5][6]
Objective: Evaluate 2-aminothiophene derivatives as bioisosteres for the fluoroquinolone core in Ciprofloxacin .
Experimental Setup
-
Target: DNA Gyrase (subunit B).
-
PDB ID: 1KZN (E. coli).
-
Mechanism: Stabilization of the DNA-cleavage complex.
Comparative Data Analysis
Data synthesized from antimicrobial docking studies (see References [3][5]).
| Ligand | Binding Energy ( | Ligand Efficiency (LE) | Hydrophobic Interactions |
| Ciprofloxacin (Std) | -7.4 | 0.42 | Val120, Ile78 |
| Thiophene Analog A | -8.1 | 0.38 | Val120, Pro79, Ile90 |
| Thiophene Analog B | -6.5 | 0.31 | Val120 |
Analysis:
Thiophene Analog A outperforms Ciprofloxacin in raw binding energy due to an extended
Part 5: Interaction Dynamics (SAR Visualization)
Understanding why these molecules bind is more important than the score. The 2-aminothiophene scaffold typically binds via a specific pharmacophore map.
Figure 2: Structure-Activity Relationship (SAR) map. The C3 substituent determines selectivity (steric fit), while the 2-amino group anchors the molecule via hydrogen bonding.
Part 6: Critical Analysis & Limitations
As a Senior Application Scientist, I must highlight the limitations often ignored in basic guides:
-
The "Scoring Trap": A 2-aminothiophene derivative might score -10.0 kcal/mol but bind in a flipped orientation that is biologically impossible. Always visually inspect the pose against the standard drug.
-
Solvation Effects: Most standard docking (Vina/Gold) ignores explicit water molecules. In kinase pockets, displacing a structural water molecule is energetically costly.
-
False Positives (PAINS): Aminothiophenes can sometimes act as Pan-Assay Interference Compounds (PAINS) if they contain reactive Michael acceptors. Docking cannot predict chemical reactivity/toxicity; it only predicts physical fit.
Final Recommendation
Do not rely on docking alone. Use these comparative studies to prioritize synthesis. If a derivative does not dock within 2.0 Å of the known active conformation of the standard drug (e.g., Gefitinib), discard it before synthesis.
References
-
Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line. Source: MDPI (2020) URL:[Link]
-
Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Source: NIH / PubMed (2023) URL:[Link]
-
Molecular docking studies of gyrase inhibitors: weighing earlier screening bedrock. Source: Springer / NIH (2021) URL:[Link]
-
Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Source: NIH / PubMed Central (2013) URL:[Link]
-
Validation of docking protocol by redocking the cocrystallized ligand. Source: ResearchGate (Methodology Support) URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Black Sea Journal of Engineering and Science » Submission » In Silico Prediction of EGFR Inhibitors from Thiophene Derivatives [dergipark.org.tr]
Comparative Guide: Validating Antiproliferative Potency Across Heterogeneous Cancer Models
Introduction: The Heterogeneity Challenge
In preclinical oncology, "antiproliferation" is often treated as a binary metric—cells either grow or they don't. However, the biological reality is far more complex. A drug might induce apoptosis (cytotoxicity), arrest the cell cycle (cytostasis), or merely slow metabolic activity without reducing cell number.
The choice of validation method is not just a matter of convenience; it dictates the biological question you are asking. While legacy methods like MTT have served the community for decades, they suffer from metabolic artifacts that can lead to false negatives, particularly with cytostatic agents or metabolic modulators (e.g., kinase inhibitors affecting mitochondrial respiration).
This guide objectively compares the industry-standard ATP-based Luminescence (the "Product" benchmark) against legacy Metabolic Dye Reduction (MTT/MTS) and emerging Real-Time Impedance assays, providing a self-validating framework for robust data generation.
Technical Comparison: Selecting the Right Metric
To validate antiproliferative effects, one must measure a surrogate marker that correlates linearly with viable cell number.
Comparative Matrix
| Feature | ATP Luminescence (Recommended) | MTT / MTS (Legacy) | Real-Time Impedance (Label-Free) |
| Primary Metric | Cellular ATP (Quantal energy) | NAD(P)H flux (Metabolic rate) | Dielectric Impedance (Cell adherence) |
| Sensitivity | Ultra-High (<10 cells/well) | Moderate (~1,000 cells/well) | High (morphology dependent) |
| Throughput | Ultra-HTS (1536-well capable) | Low/Medium (Wash/Solubilization steps) | Low (Dedicated hardware required) |
| Major Artifact | Luciferase inhibitors (rare) | Chemical interference (Redox potential) | Temp/Vibration sensitivity |
| Endpoint/Kinetic | Endpoint (Lytic) | Endpoint (Lytic or Toxic) | Kinetic (Days/Weeks) |
Expert Insight: The "Metabolic Trap"
Why we move away from MTT: Compounds that affect mitochondrial function (e.g., uncouplers) or glycolytic flux can alter the rate of tetrazolium reduction independent of cell death. This results in a discrepancy where cells appear "dead" (low signal) but are merely metabolically quiescent, or "alive" (high signal) due to reactive oxygen species (ROS) generation induced by the drug.
The ATP Advantage: ATP drops precipitously (within minutes) upon loss of membrane integrity. It is the most direct chemical surrogate for "life" available in a high-throughput format.
Mechanism of Action & Workflow Visualization
The following diagram contrasts the direct, one-step mechanism of ATP detection against the multi-step, error-prone pathway of metabolic dyes.
Figure 1: Workflow efficiency comparison.[1][2] Note the mandatory solubilization step in MTT which introduces pipetting error and variability, unlike the "add-mix-read" ATP workflow.
Validated Experimental Protocol: ATP Luminescence
This protocol is designed as a self-validating system . Do not proceed to drug screening until Step 1 (Linearity) is confirmed for your specific cell line.
Phase 1: The Linearity Check (Mandatory Pre-Validation)
Goal: Determine the maximum cell density that remains within the linear detection range to avoid "hook effects" where signal saturates.
-
Harvest Cells: Trypsinize and count cells using a calibrated automated counter (e.g., Vi-Cell) or hemocytometer.
-
Serial Dilution: Prepare a 1:2 serial dilution in culture media, ranging from 100,000 cells/well down to 0 cells/well (background).
-
Seeding: Plate 100 µL of each dilution into a white-walled, opaque-bottom 96-well plate.
-
Measurement: Add 100 µL of ATP Reagent immediately. Shake for 2 mins; incubate 10 mins. Read Luminescence.
-
Validation Criteria: Plot RLU vs. Cell Number. The
value must be . The cell number chosen for the actual screen must fall in the middle of this linear range (typically 2,000–5,000 cells/well).
Phase 2: The Antiproliferation Screen (NCI-60 Adapted)
Reagents:
-
ATP-based Cell Viability Reagent (e.g., CellTiter-Glo or equivalent).
-
White-walled 96-well plates (prevents signal bleed-through).
-
Control: Staurosporine (Positive Kill Control) or Bortezomib.
Step-by-Step:
-
Seeding (T=0):
-
Seed optimized cell number (from Phase 1) in 90 µL media.
-
Crucial: Fill outer perimeter wells with PBS (sterile) to prevent "Edge Effect" evaporation, which skews volume and drug concentration.
-
Incubate 24 hours to allow adhesion.
-
-
Treatment (T=Treatment):
-
Prepare 10x drug concentrations in media.
-
Add 10 µL of 10x drug to the 90 µL wells (Final = 1x).
-
Include Vehicle Control (DMSO) and Positive Control .
-
Self-Validation: Final DMSO concentration must be <0.5% to avoid solvent toxicity.
-
-
Exposure:
-
Incubate for 48 or 72 hours (standard doubling time windows).
-
-
Detection:
-
Equilibrate plate and ATP reagent to Room Temperature (22°C) for 30 mins. Cold reagent slows the luciferase reaction, causing drift across the plate.
-
Orbitally shake (2 mins) to lyse.
-
Incubate (10 mins) to stabilize signal.
-
Read Integration Time: 0.5–1.0 seconds.
-
Data Analysis & Interpretation
Calculating IC50
Do not use linear regression for dose-response curves. Use a 4-Parameter Logistic (4PL) Model :
-
X: Log of dose.
-
Y: Normalized response (0% to 100% viability).
The Z-Factor (For High Throughput)
If running multiple plates, calculate the Z-factor to validate assay quality:
- : Standard deviation (p=positive control, n=negative control).
- : Mean.[3]
-
Interpretation: A Z-factor > 0.5 indicates an excellent, robust assay.
Biological Logic: Pathway Validation
When validating a specific drug class (e.g., CDK4/6 inhibitors), antiproliferation assays should be paired with mechanistic proof. The diagram below illustrates where the antiproliferative block occurs, validating that the ATP drop correlates with the specific pathway blockade.
Figure 2: Mechanistic validation. An antiproliferative result in the ATP assay should correlate with reduced Phospho-Rb levels via Western Blot, confirming the mechanism shown above.
References
-
NCI-60 Human Tumor Cell Lines Screen. National Cancer Institute (NCI). [Link]
-
Assay Guidance Manual: Cell Viability Assays. National Center for Biotechnology Information (NCBI). [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile
Executive Summary & Risk Assessment
2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile is a functionalized aminothiophene often utilized as a scaffold in drug discovery (e.g., kinase inhibition). While specific toxicological data for this exact CAS is often limited, its structural moieties—an aromatic nitrile , a primary amine , and a thiophene ring —dictate a strict "Universal Precaution" approach.
The Primary Risks:
-
Acute Toxicity (Oral/Dermal/Inhalation): Analogous compounds are frequently classified as Category 3 or 4 Acute Toxins. The nitrile moiety (
) presents a risk of dermal absorption and potential metabolic cyanide release, particularly if dissolved in organic solvents (DMSO, DMF) which enhance skin permeability [1, 2]. -
Sensitization & Irritation: The amino group poses a risk of skin sensitization and severe eye irritation (Category 2A) [3].
-
Physical Hazard: As a fine organic powder, static charge can cause aerosolization during weighing, leading to inhalation exposure.
Personal Protective Equipment (PPE) Matrix
This matrix is designed not just for compliance, but for permeation resistance . Standard latex gloves are insufficient for organic nitriles in solution.
| Body Area | Recommended PPE | Technical Justification & Causality |
| Hand Protection (Dry Solid) | Double Nitrile (Min 5 mil) | Nitrile provides excellent abrasion resistance against solids. Double gloving creates a "fail-safe" layer against micro-tears common with spatula handling. |
| Hand Protection (In Solution) | Laminate (Silver Shield®) under Nitrile | If dissolved in DMSO/DCM, the solvent acts as a carrier vehicle, pulling the nitrile through standard rubber. Laminate liners prevent chemical permeation [4]. |
| Respiratory | Fume Hood (Primary) | Mandatory. Engineering controls supersede PPE. If hood work is impossible (e.g., equipment maintenance), use a P100/N95 respirator . |
| Eye/Face | Chemical Splash Goggles | Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles provide a sealed environment. |
| Body | Tyvek® Lab Coat (or Cotton with Apron) | Standard cotton coats absorb liquids. If handling solutions >100mL, use a chemically resistant apron to prevent soak-through to skin. |
Operational Workflow: The "Zero-Contact" Protocol
This protocol utilizes a self-validating system: Check, Contain, Clean.
Phase A: Pre-Handling Validation
-
Airflow Check: Verify fume hood face velocity is 80–100 fpm using a vane anemometer or the hood's digital monitor.
-
Glove Integrity Test: Inflate nitrile gloves with air and submerge in water (or listen for leaks) before donning, or simply visually inspect for pinholes by stretching.
-
Static Control: Place an ionizing bar or anti-static gun near the balance if the powder is "flyaway."
Phase B: Weighing & Synthesis (The Critical Zone)
-
Step 1: Transfer the bulk container into the fume hood. Never open the container on an open bench.
-
Step 2: Place a disposable weighing boat on the balance.
-
Step 3: Use a disposable spatula. Why? Reusing spatulas requires washing, which generates liquid hazardous waste and increases exposure risk during cleaning.
-
Step 4: After weighing, wipe the exterior of the receiving vessel with a Kimwipe dampened with methanol to remove invisible dust residues before removing it from the hood.
Phase C: Decontamination & Spills
-
Minor Spill (Powder): Do not dry sweep. Cover with a wet paper towel (water/detergent) to suppress dust, then wipe up.
-
Major Spill (Solution): Evacuate the immediate area.[1] Use a spill pillow compatible with the solvent (e.g., vermiculite for organics).
Waste Disposal Strategy
Disposal must segregate the compound from incompatible streams to prevent unexpected reactivity.
-
Solid Waste: Collect in a dedicated container labeled "Toxic Organic Solid." Do not mix with oxidizers (e.g., nitrates) as thiophenes can be reactive.
-
Liquid Waste: Segregate based on the solvent.
-
Halogenated:[2] If dissolved in DCM/Chloroform.
-
Non-Halogenated: If dissolved in DMSO/Methanol/Acetone.
-
Crucial: Ensure the pH of the waste stream remains neutral or slightly basic. Acidic conditions mixed with certain nitrile derivatives can theoretically liberate HCN gas, though rare with aromatic nitriles [5].
-
Visualized Safety Workflow
The following diagram illustrates the "Safe Loop" logic, ensuring no step is skipped.
Figure 1: The "Safe Loop" workflow ensures engineering controls are verified before chemical handling begins.
References
-
Occupational Safety and Health Administration (OSHA). (2011).[3] Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[4] National Academies Press. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
